molecular formula C8H6BrFO3 B1398840 Methyl 3-bromo-5-fluoro-4-hydroxybenzoate CAS No. 445019-48-7

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Cat. No.: B1398840
CAS No.: 445019-48-7
M. Wt: 249.03 g/mol
InChI Key: WUXIMTUXBDBVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-5-fluoro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-fluoro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-5-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXIMTUXBDBVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) is a highly specialized tri-substituted aromatic building block[1]. Its unique halogenation pattern makes it a critical intermediate in the synthesis of complex pharmaceutical agents, including2[2] and3[3]. This whitepaper provides an authoritative, step-by-step protocol for the synthesis of this compound via Electrophilic Aromatic Substitution (EAS), detailing the mechanistic rationale behind solvent selection, temperature control, and regioselectivity.

Mechanistic Rationale and Regioselectivity

The synthesis relies on the direct bromination of methyl 3-fluoro-4-hydroxybenzoate[4]. The regiochemical outcome is dictated by the synergistic directing effects of the existing substituents on the benzene ring:

  • Hydroxyl Group (-OH) at C4: Acts as a strongly activating, ortho/para-directing group. It is the primary driver of the reaction's regioselectivity.

  • Ester Group (-COOMe) at C1: Acts as a deactivating, meta-directing group, which also points electrophilic attack toward the C3 and C5 positions.

  • Fluoro Group (-F) at C3: Occupies one of the two ortho positions relative to the hydroxyl group.

Because C3 is sterically and electronically blocked by the fluorine atom, the electrophilic bromonium ion (


) is exclusively directed to the C5 position. Furthermore, the use of a protic solvent system (Acetic Acid) polarizes the molecular bromine, eliminating the need for a Lewis acid catalyst (such as 

) which is typically required for less activated rings.

Regioselectivity C4_OH -OH at C4 (Strongly Activating, Ortho-directing) C5_Site C5 Position (Exclusive site for Electrophilic Attack) C4_OH->C5_Site Directs Ortho C1_Ester -COOMe at C1 (Deactivating, Meta-directing) C1_Ester->C5_Site Directs Meta C3_F -F at C3 (Occupies one ortho site) C3_F->C5_Site Forces attack to C5

Regiochemical directing effects driving exclusive bromination at the C5 position.

Physicochemical Properties

Before initiating the synthesis, it is crucial to understand the target compound's parameters to facilitate accurate LC-MS and NMR tracking[1].

PropertyValue
Chemical Name Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
CAS Number 445019-48-7
Molecular Formula

Molecular Weight 249.04 g/mol
Monoisotopic Mass 247.95 g/mol
Appearance Solid
Key Structural Features Tri-substituted aromatic ring (F, Br, OH)

Experimental Protocol: Step-by-Step Synthesis

Disclaimer: Bromine is highly toxic and corrosive. All procedures must be conducted in a heavily ventilated fume hood using appropriate PPE.

Reagents Required:

  • Methyl 3-fluoro-4-hydroxybenzoate (Starting Material)

  • Bromine (

    
    )
    
  • Dichloromethane (DCM)

  • Glacial Acetic Acid (AcOH)

  • Sodium Thiosulfate (

    
    )
    
  • Anhydrous Sodium Sulfate (

    
    )
    
Step 1: Substrate Solvation
  • Action: Dissolve 4.79 g (28.1 mmol) of methyl 3-fluoro-4-hydroxybenzoate in a 1:1 mixture of DCM (20 mL) and glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar[4].

  • Causality: DCM provides excellent solubility for the organic substrate. Glacial acetic acid serves as a polar protic co-solvent that hydrogen-bonds with

    
    , increasing its electrophilic character while stabilizing the Wheland intermediate during the EAS process.
    
Step 2: Electrophilic Bromination
  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Add 1.60 mL (31.1 mmol, 1.1 eq) of bromine dropwise over a period of 30 minutes[2][4].

  • Causality: The hydroxyl group strongly activates the aromatic ring. Without strict thermal control (0 °C), the reaction risks oxidative degradation or polybromination. Dropwise addition ensures a low steady-state concentration of

    
    , favoring clean mono-bromination strictly at the sterically and electronically favored C5 position.
    
Step 3: Reaction Maturation
  • Action: Upon complete addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 to 40 hours[2][4].

  • Causality: While the initial EAS step is rapid, complete conversion requires extended time due to the electron-withdrawing nature of the ester and fluoro groups. Monitor the reaction via LC-MS. The starting material (

    
     171 
    
    
    
    ) will disappear, replaced by the product (
    
    
    249/251
    
    
    ), which exhibits the characteristic 1:1 isotopic doublet of a mono-brominated species.
Step 4: Quenching and Workup
  • Action: Quench the reaction by adding 100 mL of distilled water[2]. Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (

    
    ), followed by brine.
    
  • Causality: Sodium thiosulfate acts as a reducing agent, converting highly toxic, unreacted

    
     into harmless, water-soluble bromide ions (
    
    
    
    ). This is a critical self-validating safety step that prevents downstream catalytic poisoning or contamination during purification.
Step 5: Isolation and Purification
  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient) to obtain the pure title compound.
    

SynthesisWorkflow SM Methyl 3-fluoro- 4-hydroxybenzoate Reagents Br2 (1.1 eq) DCM/AcOH (1:1) 0 °C to RT SM->Reagents Reaction Electrophilic Aromatic Substitution (16-40h) Reagents->Reaction Workup H2O Quench & Na2S2O3 Wash Reaction->Workup Product Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate Workup->Product

End-to-end synthetic workflow for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate.

Conclusion

The synthesis of methyl 3-bromo-5-fluoro-4-hydroxybenzoate exemplifies the precision required in modern halogenated building block preparation. By leveraging the intrinsic directing effects of the substrate and carefully controlling the reaction environment—specifically solvent polarity and temperature—researchers can achieve high regioselectivity and yield. This protocol provides a robust, scalable foundation for generating critical intermediates in advanced pharmaceutical development.

References

  • Ambeed - 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks URL
  • European Patent Office (EP 3636637 A1) - INHIBITING FATTY ACID SYNTHASE (FASN)
  • Guidechem - methyl 3-bromo-5-fluoro-4-hydroxybenzoate 445019-48-7 wiki URL
  • Molaid - 3-bromo-5-fluoro-4-methoxymethoxybenzoic acid methyl ester | 883241-17-6 URL

Sources

Regioselective Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, poly-substituted benzene rings serve as critical structural foundations. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate represents a highly versatile "tri-vector" scaffold[1]. Unlike simple benzoic acid derivatives, this specific substitution pattern provides three distinct vectors for molecular optimization: the fluorine atom enhances metabolic stability, the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or halogen bonding, and the ester/hydroxyl groups allow for electronic tuning and further derivatization[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond standard empirical recipes. Here, we will dissect the mechanistic causality and operational parameters required to synthesize this molecule with absolute regiochemical fidelity.

Mechanistic Rationale: The Logic of Regioselectivity

The synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate relies on a highly predictable, self-validating electrophilic aromatic substitution (EAS) system. The starting material, Methyl 3-fluoro-4-hydroxybenzoate , possesses a specific arrangement of functional groups that synergistically dictate the site of bromination[3][4]:

  • The C4-Hydroxyl Group (-OH): This is a powerful, electron-donating activating group. It directs incoming electrophiles exclusively to its ortho and para positions[4].

  • The C1-Methyl Ester Group (-COOCH₃): This is an electron-withdrawing, deactivating group that directs meta, effectively blocking the para position relative to the hydroxyl group.

  • The C3-Fluorine Atom (-F): Fluorine occupies one of the ortho positions relative to the hydroxyl group, sterically and electronically blocking it[1].

The Causality: Because the para position is occupied by the ester and one ortho position is occupied by fluorine, the incoming bromonium ion (Br⁺) is mathematically forced to attack the sole remaining activated position: C5 . This innate directing effect guarantees >95% regioselectivity, eliminating the need for complex chiral auxiliaries or specialized regioselective catalysts[1].

Mechanism cluster_0 Electrophilic Source SM Methyl 3-fluoro-4-hydroxybenzoate (C4-OH activates ortho positions) Br2 Br2 in DCM/AcOH SM->Br2 NBS NBS in THF SM->NBS EAS Electrophilic Attack at C5 (Sterically & Electronically Favored) Br2->EAS NBS->EAS Product Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (Target Molecule) EAS->Product Rearomatization (-H+)

Fig 1: Regioselective electrophilic bromination pathways to the target molecule.

Quantitative Data: Methodological Divergence

To achieve the transformation outlined above, two primary methodologies are utilized in the field. Method A utilizes molecular bromine (Br₂) in an acidic biphasic or mixed solvent system, which is highly atom-economical and ideal for large-scale manufacturing[5]. Method B utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent, offering milder conditions, easier reagent handling, and faster reaction kinetics for bench-scale discovery chemistry[3].

Table 1: Comparison of Bromination Methodologies
ParameterMethod A: Br₂ / AcOH-DCMMethod B: NBS / THF
Electrophilic Source Molecular Bromine (Liquid)N-Bromosuccinimide (Solid)
Solvent System DCM / Glacial Acetic Acid (1:1 to 1:2)Anhydrous Tetrahydrofuran (THF)
Temperature Profile 0 °C → Room Temperature0 °C → Room Temperature
Reaction Time 12 – 16 hours2 – 4 hours
Typical Yield 85% – 92%80% – 88%
Workup Complexity Moderate (Requires reductive quench)Low (Requires aqueous base wash)
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)

Step-by-Step Validated Protocols

Method A: Molecular Bromine (Br₂)-Mediated Bromination

This protocol leverages the harsh but highly efficient electrophilicity of Br₂ in an acidic environment[5].

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 equiv) in a solvent mixture of Dichloromethane (DCM) and Glacial Acetic Acid (AcOH) (typically 1:1 to 1:2 v/v)[3].

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Lowering the temperature mitigates the exothermic nature of the EAS reaction and suppresses the formation of trace poly-brominated artifacts.

  • Reagent Addition: Charge the dropping funnel with Bromine (Br₂, 1.1 equiv). Add the bromine dropwise over a 30-minute period[3][5].

    • Causality: Gradual addition maintains a low steady-state concentration of the electrophile, ensuring strict regiocontrol and preventing thermal runaway.

  • Propagation: Remove the ice bath upon complete addition. Allow the reaction mixture to warm to ambient room temperature and stir continuously for 12 to 16 hours[5].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The visual dissipation of the deep red bromine color serves as a secondary, qualitative indicator of reagent consumption.

  • Quenching & Workup: Quench the reaction by adding distilled water and saturated aqueous sodium bisulfite (NaHSO₃)[5].

    • Causality: The bisulfite acts as a mild reducing agent, safely converting unreacted, hazardous Br₂ into benign, water-soluble bromide ions.

  • Isolation: Extract the aqueous phase with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Method B: N-Bromosuccinimide (NBS)-Mediated Bromination

This protocol is preferred for rapid library synthesis due to the ease of handling solid NBS[3].

  • Preparation: In a dry reaction flask under an inert nitrogen atmosphere, dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 equiv) in anhydrous Tetrahydrofuran (THF)[3].

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 to 1.1 equiv) portion-wise to the stirred solution[3].

    • Causality: NBS is a solid, making it intrinsically safer to handle than liquid bromine. Portion-wise addition prevents localized heating and controls the generation of the active brominating species.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2 to 4 hours[3].

    • Causality: NBS reactions in polar aprotic solvents like THF typically proceed faster than Br₂ in biphasic media due to the high solubility and stabilization of the polar Wheland intermediate.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) and saturated brine[3].

    • Causality: The NaHCO₃ wash is critical for neutralizing trace hydrobromic acid (HBr) generated during the reaction and for partitioning the water-soluble succinimide byproduct into the aqueous phase.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate under reduced pressure to isolate the target compound.

Conclusion

The synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a prime example of utilizing intrinsic molecular directing effects to achieve high-yielding, regioselective transformations. By understanding the causality behind solvent selection, thermal control, and electrophile generation, researchers can reliably scale this protocol to generate critical building blocks for advanced pharmaceutical development.

References

  • Title: INHIBITING FATTY ACID SYNTHASE (FASN) - European Patent Office - EP 3636637 A1 Source: Googleapis.com (Patent Data) URL: [Link]

  • Title: WO2024051354A1 - 一种苯并咪唑类化合物及其制备方法和应用 Source: Google Patents URL

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of Synthetic Strategy, Mechanistic Principles, and Practical Execution for Researchers and Drug Development Professionals.

Executive Summary

Substituted aromatic compounds, particularly halogenated phenolic esters, are foundational building blocks in the synthesis of complex pharmaceutical agents and agrochemicals. Their unique electronic and steric properties can significantly influence molecular interactions, bioavailability, and metabolic stability. This guide provides a detailed, scientifically-grounded methodology for the preparation of methyl 3-bromo-5-fluoro-4-hydroxybenzoate, a key intermediate, starting from the readily available precursor, 4-hydroxybenzoic acid.

This document outlines a robust three-step synthetic sequence: (1) Fischer-Speier esterification to protect the carboxylic acid and modulate ring activity; (2) regioselective electrophilic fluorination, a critical step leveraging modern N-F reagents; and (3) subsequent regioselective bromination, governed by the cumulative directing effects of the ring substituents. Each step is elucidated with detailed, field-proven protocols, mechanistic insights, and justifications for experimental choices. By explaining the causality behind the synthetic design, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot related chemical transformations.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for further functionalization, such as in cross-coupling reactions. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate embodies this principle, presenting a trifunctionalized aromatic core with significant potential for elaboration into more complex molecular architectures.

The primary challenge in synthesizing polysubstituted aromatics lies in achieving precise regiochemical control. The synthesis of the title compound from 4-hydroxybenzoic acid is a case study in navigating the competing influences of multiple directing groups on an aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, the ester is a deactivating meta-director, and the subsequently introduced halogens have their own electronic and steric influences. This guide proposes a synthetic pathway designed to maximize regiochemical purity by carefully sequencing the halogenation steps.

Proposed Synthetic Strategy

The synthesis is designed as a three-step sequence commencing with 4-hydroxybenzoic acid. The forward synthesis is strategically ordered to install the substituents in a manner that leverages their innate directing effects to ensure the desired 3, 4, 5-substitution pattern on the benzoate ring.

The proposed pathway is as follows:

  • Esterification: Conversion of 4-hydroxybenzoic acid to methyl 4-hydroxybenzoate.

  • Electrophilic Fluorination: Introduction of a fluorine atom at the C3 position, ortho to the powerful hydroxyl directing group.

  • Electrophilic Bromination: Introduction of a bromine atom at the C5 position, the remaining activated position ortho to the hydroxyl group.

This sequence is visualized in the workflow diagram below.

Synthetic_Workflow Start 4-Hydroxybenzoic Acid Intermediate1 Methyl 4-hydroxybenzoate Start->Intermediate1 Step 1: Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 3-fluoro-4-hydroxybenzoate Intermediate1->Intermediate2 Step 2: Fluorination (Selectfluor™) FinalProduct Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Intermediate2->FinalProduct Step 3: Bromination (NBS or Br₂)

Caption: Overall synthetic workflow from the starting material to the final product.

Step-by-Step Synthesis & Mechanistic Discussion

This section provides detailed experimental protocols and explores the chemical principles underpinning each transformation.

Step 1: Esterification of 4-Hydroxybenzoic Acid

The initial step involves a classic Fischer-Speier esterification. The carboxylic acid is converted to its methyl ester to prevent it from interfering with the subsequent electrophilic substitution reactions and to enhance the solubility of the intermediates in organic solvents.[1]

Experimental Protocol

ReagentFormulaMW ( g/mol )AmountMolesRole
4-Hydroxybenzoic AcidC₇H₆O₃138.1213.8 g0.10Starting Material
Methanol (MeOH)CH₄O32.04200 mL-Reagent & Solvent
Sulfuric Acid (conc.)H₂SO₄98.082 mL~0.037Catalyst

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.10 mol) and methanol (200 mL).

  • Stir the suspension to dissolve most of the solid.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 400 mL of cold water, which will cause the product to precipitate.

  • Collect the white solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and dry under vacuum to yield methyl 4-hydroxybenzoate.

Causality and Mechanistic Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Step 2: Regioselective Fluorination of Methyl 4-hydroxybenzoate

This step is the most critical for establishing the desired substitution pattern. We employ an electrophilic fluorinating agent, such as Selectfluor™, to install the fluorine atom.[2][3] The powerful activating and ortho-directing effect of the hydroxyl group overrides the meta-directing effect of the ester, directing the incoming electrophile ("F+") to the C3 position.

Experimental Protocol

ReagentFormulaMW ( g/mol )AmountMolesRole
Methyl 4-hydroxybenzoateC₈H₈O₃152.1515.2 g0.10Starting Material
Selectfluor™C₇H₁₄B₂ClF₄N₂354.2637.2 g0.105Fluorinating Agent
Acetonitrile (MeCN)C₂H₃N41.05250 mL-Solvent

Procedure:

  • In a 500 mL flask protected from moisture, dissolve methyl 4-hydroxybenzoate (15.2 g, 0.10 mol) in acetonitrile (250 mL).

  • Add Selectfluor™ (37.2 g, 0.105 mol) to the solution in portions over 15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (100 mL).

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure methyl 3-fluoro-4-hydroxybenzoate.

Causality and Mechanistic Insight: Electrophilic fluorination with N-F reagents like Selectfluor™ is a complex process.[3] While the exact mechanism has been subject to debate, it is often considered to proceed via a single-electron transfer (SET) pathway or a direct SN2-type attack.[4] In the SET model, an electron is transferred from the electron-rich aromatic ring to the N-F reagent, generating a radical cation and a radical. These then combine to form the fluorinated product. Regardless of the precise mechanism, the regiochemical outcome is dictated by the electron density of the aromatic ring. The C3 and C5 positions are most activated by the hydroxyl group, and fluorination occurs selectively at one of these sites.

Step 3: Regioselective Bromination of Methyl 3-fluoro-4-hydroxybenzoate

In the final step, a bromine atom is introduced. The directing effects of the existing substituents converge to make this a highly selective transformation. The hydroxyl group strongly activates the remaining ortho position (C5), while the fluorine atom also acts as a weak ortho-, para-director.

Caption: Simplified mechanism of electrophilic bromination at the C5 position.

Experimental Protocol

ReagentFormulaMW ( g/mol )AmountMolesRole
Methyl 3-fluoro-4-hydroxybenzoateC₈H₇FO₃170.148.5 g0.05Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.989.3 g0.052Brominating Agent
Acetic AcidCH₃COOH60.05100 mL-Solvent

Procedure:

  • Dissolve methyl 3-fluoro-4-hydroxybenzoate (8.5 g, 0.05 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Bromosuccinimide (9.3 g, 0.052 mol) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC. A similar protocol using bromine in acetic acid at a controlled temperature also yields the desired product.[5][6]

  • Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and succinimide.

  • Recrystallize the crude solid from an ethanol/water mixture to yield the final product, methyl 3-bromo-5-fluoro-4-hydroxybenzoate.

Causality and Mechanistic Insight: This is a classic electrophilic aromatic substitution. The hydroxyl group is the most powerful activating group on the ring, directing the incoming electrophile to its open ortho position, C5. The C-F bond is strong and the fluorine atom is a weak deactivator via induction but an ortho-, para-director via resonance. The C-Br bond is weaker, making bromine a better leaving group in some contexts, but here it is added. The ester group's deactivating, meta-directing effect is overcome by the powerful hydroxyl activator. NBS provides a slow, controlled concentration of Br⁺, which helps to prevent over-bromination, a common side reaction with highly activated rings.[7][8]

Characterization of Final Product

The identity and purity of the synthesized methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) should be confirmed by standard analytical techniques.[9]

Expected Analytical Data

AnalysisData
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.04 g/mol [9]
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~10.9 (s, 1H, -OH), 7.7 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃)
Mass Spec (ESI-) m/z [M-H]⁻ ≈ 247.9, 249.9

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aromatic region will show two doublets due to coupling with the fluorine atom.

Conclusion

This guide details a logical and efficient three-step synthesis of methyl 3-bromo-5-fluoro-4-hydroxybenzoate from 4-hydroxybenzoic acid. The strategy relies on a deliberate sequence of reactions—esterification, fluorination, and bromination—to exert precise regiochemical control over the substitution pattern. By understanding the mechanistic principles behind each step, particularly the directing effects of the substituents, researchers can reliably produce this valuable synthetic intermediate. The protocols provided are robust and can serve as a template for the synthesis of other polysubstituted aromatic compounds, furthering research and development in pharmaceuticals and materials science.

References

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry. [Link]

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. [Link]

  • US2993937A - Fluorination of aromatic compounds.
  • Electrophilic fluorination. Wikipedia. [Link]

  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.
  • Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies at Mona. [Link]

  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • 4-HYDROXYBENZOIC ACID. Ataman Kimya. [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

  • Methyl 4-bromo-3-hydroxybenzoate. PMC. [Link]

Sources

An In-depth Technical Guide to the Bromination of Methyl 4-hydroxy-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the bromination of methyl 4-hydroxy-3,5-difluorobenzoate, a key transformation in the synthesis of various high-value chemical entities. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, detailing the influence of substituents on reactivity and regioselectivity. A field-proven, step-by-step protocol is presented, accompanied by expert insights into critical process parameters, troubleshooting, and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this important synthetic step.

Introduction: Strategic Importance

The targeted bromination of functionalized aromatic rings is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The introduction of a bromine atom provides a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. Methyl 4-hydroxy-3,5-difluorobenzoate presents a unique substrate where the interplay of activating and deactivating groups, along with steric factors, dictates the outcome of electrophilic substitution. Understanding and controlling this reaction is paramount for the efficient synthesis of targeted derivatives.

Mechanistic Rationale: An Electron-Driven Narrative

The bromination of methyl 4-hydroxy-3,5-difluorobenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The reaction proceeds through the attack of an electrophilic bromine species on the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

The Role of Substituents: A Symphony of Electronic Effects
  • Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho, para-directing. Its strong +R (resonance) effect significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

  • Fluorine Atoms (-F): Fluorine is an electronegative atom and thus exerts a -I (inductive) deactivating effect. However, like other halogens, it also possesses a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. In this specific substrate, the two fluorine atoms are situated meta to the hydroxyl group.

  • Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group and a meta-director due to its -I and -R effects, which withdraw electron density from the aromatic ring.

The Net Effect: The powerful activating and ortho, para-directing influence of the hydroxyl group is the dominant factor in determining the position of bromination. The fluorine atoms, while deactivating, will also direct towards their ortho and para positions. The deactivating effect of the methyl ester group makes the ring less reactive than phenol itself but does not override the directing influence of the hydroxyl group.

Considering the directing effects, the position ortho to the hydroxyl group (and meta to the fluorine and methyl ester groups) is the most activated and sterically accessible site for electrophilic attack. Therefore, the expected major product is methyl 2-bromo-4-hydroxy-3,5-difluorobenzoate .

Choice of Brominating Agent: Controlling Reactivity

While elemental bromine (Br₂) can be used, it is often harsh and can lead to over-bromination and side reactions, especially with highly activated rings like phenols.[4] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for electron-rich aromatic compounds.[5][6][7] It provides a slow, controlled release of electrophilic bromine, minimizing the formation of polybrominated byproducts.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the selective monobromination of methyl 4-hydroxy-3,5-difluorobenzoate using N-bromosuccinimide.

Materials and Reagents
ReagentGradeSupplier (Example)
Methyl 4-hydroxy-3,5-difluorobenzoate≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Saturated Sodium Chloride (Brine)ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Reaction Workflow

Bromination_Workflow Start Starting Material: Methyl 4-hydroxy-3,5-difluorobenzoate Dissolve Dissolve in Acetonitrile Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NBS Add NBS Solution Dropwise Cool->Add_NBS Warm Warm to Room Temp. & Stir Add_NBS->Warm Monitor Monitor by TLC Warm->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product: Methyl 2-bromo-4-hydroxy- 3,5-difluorobenzoate Purify->Product

Caption: Experimental workflow for the bromination of methyl 4-hydroxy-3,5-difluorobenzoate.

Detailed Procedure
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-hydroxy-3,5-difluorobenzoate (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Transfer this solution to an addition funnel and add it dropwise to the stirred solution of the starting material over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-bromo-4-hydroxy-3,5-difluorobenzoate.

Product Characterization: Confirming Success

The identity and purity of the final product should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of one of the aromatic proton signals and a downfield shift of the remaining aromatic proton.[8][9] The methyl ester and hydroxyl protons will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show the appearance of a new carbon signal in the aromatic region corresponding to the carbon bearing the bromine atom.[8][9] The signals for the other aromatic carbons will also shift accordingly.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction.[11][12] A suitable reverse-phase method can be developed to separate the starting material, product, and any potential impurities.

Troubleshooting and Field Insights

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently warm to 40-50 °C. Monitor by TLC.
Deactivated NBS.Use freshly opened or recrystallized NBS.
Polybromination Excess NBS or too rapid addition.Use a slight excess of NBS (1.05 eq) and add it dropwise at 0 °C to control the local concentration of the electrophile.
Reaction temperature is too high.Maintain a lower reaction temperature.
Low Yield Inefficient extraction or purification.Ensure thorough extraction and optimize the column chromatography conditions.
Decomposition of product during workup.Minimize exposure to strong bases or high temperatures during the workup and purification steps.
Formation of Byproducts Presence of moisture or other nucleophiles.Use anhydrous solvents and reagents and maintain an inert atmosphere.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any volatile bromine species.[15][16]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.[16]

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle with care and avoid sources of ignition.[13][15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The bromination of methyl 4-hydroxy-3,5-difluorobenzoate is a synthetically valuable transformation that can be achieved with high selectivity and in good yield using N-bromosuccinimide. A thorough understanding of the underlying electronic effects and careful control of reaction parameters are essential for a successful outcome. The protocol and insights provided in this guide offer a robust framework for researchers and professionals to confidently execute this important chemical step.

References

  • N-Bromosuccinimide - Wikipedia. Available from: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC. Available from: [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Bromination of Phenol, Substituted Phenols, Anisole & Substituted Anisoles by Iodine Bromide in Presence of Mercuric Acetate. Available from: [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Available from: [Link]

  • NBS reaction of phenol​ - Brainly.in. Available from: [Link]

  • Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Available from: [Link]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available from: [Link]

  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate. Available from: [Link]

  • Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC. Available from: [Link]

  • A scalable and green one-minute synthesis of substituted phenols - RSC Publishing. Available from: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available from: [Link]

  • Advances in Bromine Speciation by HPLC/ICP-MS - ZirChrom. Available from: [Link]

  • Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC. Available from: [Link]

  • Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment - ResearchGate. Available from: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. Available from: [Link]

  • Electrophilic Aromatic Substitution - LabXchange. Available from: [Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column - SIELC Technologies. Available from: [Link]

  • Aromatic Electrophilic substitution:. Available from: [Link]

  • Electrophilic aromatic substitution – Knowledge and References - Taylor & Francis. Available from: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available from: [Link]

  • A study of the bromination of alkenes in carbon tetrachloride - Youngstown State University. Available from: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • Methyl 3,5-dibromo-4-methylbenzoate - PMC - NIH. Available from: [Link]

  • (PDF) Methyl 4-bromo-3-hydroxybenzoate - ResearchGate. Available from: [Link]

  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - MDPI. Available from: [Link]

Sources

Crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical frameworks required to determine and interpret the single-crystal X-ray diffraction (SC-XRD) data for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate. As a halogenated phenolic compound, its solid-state architecture, including intramolecular geometry and intermolecular interactions, is of significant interest to researchers in medicinal chemistry and materials science for understanding its physicochemical properties and potential as a pharmaceutical intermediate. While the specific crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is not publicly available at the time of this writing, this guide will utilize the detailed crystallographic data of a closely related analog, Methyl 4-bromo-3-hydroxybenzoate, to illustrate the experimental workflow, data analysis, and structural interpretation. This approach provides a robust, field-proven template for researchers undertaking similar crystallographic studies.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to its physical and chemical properties. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as Methyl 3-bromo-5-fluoro-4-hydroxybenzoate, understanding the crystal structure is paramount. It governs critical parameters including solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the "gold standard" for unambiguously determining the atomic arrangement, bond connectivity, and packing of small molecules in the solid state[1].

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a substituted aromatic compound with multiple functional groups capable of engaging in various intermolecular interactions, including hydrogen bonding and halogen bonding. These interactions dictate the crystal packing and can influence the material's properties. This guide serves as a detailed protocol and analytical discussion for researchers and drug development professionals aiming to elucidate and understand the crystal structure of this and similar molecules.

Experimental Workflow: From Powder to Refined Structure

The determination of a crystal structure is a multi-step process that requires careful execution and validation at each stage. The following protocol represents a self-validating system for obtaining high-quality crystallographic data.

Synthesis and Crystallization: The Foundational Step

The synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate would typically be achieved through the esterification of the corresponding carboxylic acid. While various synthetic routes exist for related compounds, a common method involves the reaction of 3-bromo-5-fluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst[2].

The critical step for SC-XRD is the growth of diffraction-quality single crystals. This is often more of an art than a science, requiring the screening of various conditions.

Protocol for Single Crystal Growth:

  • Material Purification: Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane, and hexane). The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Technique:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the primary solvent. The slow diffusion of the poor solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.

Data Collection and Processing

Once suitable crystals are obtained, a single, well-formed crystal is selected for X-ray diffraction analysis.

dot

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer, often equipped with a CCD or CMOS detector[3].

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated to collect a series of diffraction images.

  • Data Integration and Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS or SHELXT.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Structural Analysis: A Case Study of Methyl 4-bromo-3-hydroxybenzoate

As a proxy for our target compound, we will analyze the published crystal structure of Methyl 4-bromo-3-hydroxybenzoate[3][4]. This provides a tangible example of the data and interpretation that would be expected.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for Methyl 4-bromo-3-hydroxybenzoate[3][4].

ParameterValue
Chemical FormulaC₈H₇BrO₃
Formula Weight231.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.812(4)
b (Å)6.317(2)
c (Å)12.490(5)
β (°)100.164(6)
Volume (ų)839.7(5)
Z4
Temperature (K)293
Radiation (λ, Å)Mo Kα (0.71073)
Final R indices [I>2σ(I)]R1 = 0.058, wR2 = 0.172
Intramolecular Geometry

The analysis of the molecule's own geometry reveals important structural features. In Methyl 4-bromo-3-hydroxybenzoate, the methoxycarbonyl group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 8.06(4)°[3][4]. This slight deviation from planarity is common in such systems. The bond lengths and angles within the benzene ring and the ester group would be expected to fall within standard ranges for sp² hybridized carbons and C-O, C=O bonds, respectively.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For halogenated hydroxybenzoates, hydrogen bonds are typically the dominant interactions.

In the crystal structure of Methyl 4-bromo-3-hydroxybenzoate, molecules are linked by intermolecular O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule. This interaction forms infinite helical chains that propagate along the b-axis of the unit cell[3][4].

dot

intermolecular_interactions cluster_packing Crystal Packing via Hydrogen Bonding mol1 Molecule A mol2 Molecule B (Symmetry Generated) mol1->mol2 O-H···O=C mol3 Molecule C (Symmetry Generated) mol2->mol3 O-H···O=C caption Helical chain formation in Methyl 4-bromo-3-hydroxybenzoate.

Caption: Intermolecular hydrogen bonding network.

For our target molecule, Methyl 3-bromo-5-fluoro-4-hydroxybenzoate, we would anticipate a similar hydrogen bonding motif involving the hydroxyl and carbonyl groups. Additionally, the presence of both bromine and fluorine atoms introduces the possibility of other non-covalent interactions, such as:

  • Halogen Bonding: The electropositive region on the bromine atom (σ-hole) could interact with an electronegative atom (like an oxygen or fluorine) on an adjacent molecule.

  • C-H···F and C-H···O interactions: Weak hydrogen bonds involving the aromatic and methyl hydrogens can also contribute to the overall stability of the crystal lattice.

The interplay of these various interactions would determine the final, most thermodynamically stable crystal packing arrangement.

Conclusion and Future Directions

This guide has outlined the essential experimental and analytical steps for determining the crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate. By using the known structure of a close analog, Methyl 4-bromo-3-hydroxybenzoate, we have demonstrated how to interpret key crystallographic data, from unit cell parameters to the intricate network of intermolecular interactions. The dominant O-H···O hydrogen bonding observed in the analog provides a strong hypothesis for the primary packing motif in the target compound, with potential modulations from halogen-based interactions.

For drug development professionals, obtaining the precise crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a crucial step. It would enable a deeper understanding of its solid-state properties, aid in polymorph screening, and provide a structural basis for computational modeling and rational drug design. The protocols and analytical frameworks presented herein provide a comprehensive roadmap for achieving this goal.

References

  • Tchoń, M., & Grochowski, J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2615–2637.
  • Huang, H.-R., Du, Z.-Y., Lu, Y.-J., Fang, Y.-X., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o115.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Huang, H., Du, Z., Lu, Y., Fang, Y., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. ResearchGate. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogens is a cornerstone of modern medicinal chemistry, utilized to optimize pharmacokinetics, enhance binding affinity, and block metabolic liabilities. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) serves as a highly versatile, tri-substituted aromatic building block[1]. The unique push-pull electronic system generated by the electron-withdrawing fluorine and bromine atoms, coupled with the electron-donating hydroxyl group, significantly modulates the physicochemical landscape of the phenyl ring, making it a privileged scaffold in the development of central nervous system (CNS) therapeutics and complex bioisosteres[2].

Physicochemical Landscape & Mechanistic Implications

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream Active Pharmaceutical Ingredients (APIs). The quantitative data for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is summarized below[1],[3].

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C₈H₆BrFO₃Provides a dense array of functionalizable heteroatoms within a low molecular weight footprint.
Molecular Weight 249.035 g/mol Optimal for Fragment-Based Drug Discovery (FBDD); allows significant downstream elaboration without exceeding Lipinski's limit of 500 Da.
XLogP3-AA ~2.48Ideal lipophilicity. Falls perfectly within the optimal range (1–3) for balancing aqueous solubility with passive lipid membrane partitioning.
Topological Polar Surface Area (TPSA) 46.5 ŲHighly favorable for CNS indications. Being well below the 90 Ų threshold, it strongly supports blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 4The single donor (phenolic -OH) and four acceptors facilitate targeted protein-ligand hydrogen bonding while maintaining excellent membrane permeability.
Rotatable Bonds 2Low conformational entropy penalty upon binding to a target receptor.

Causality of Halogenation: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the adjacent phenolic hydroxyl group. This increased acidity makes the oxygen more reactive for subsequent alkylation steps. Conversely, the bulky bromine atom provides a highly polarizable surface for halogen bonding with target proteins and serves as an indispensable synthetic handle for transition-metal-catalyzed cross-coupling.

Self-Validating Synthetic Methodology: Electrophilic Bromination

The synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate relies on the precise electrophilic aromatic substitution (EAS) of its precursor, Methyl 3-fluoro-4-hydroxybenzoate[3]. To ensure reproducibility and safety, the following step-by-step protocol is designed as a self-validating system , where chemical progression is gated by strict In-Process Controls (IPC).

Step-by-Step Protocol
  • Substrate Dissolution: Dissolve Methyl 3-fluoro-4-hydroxybenzoate (28.1 mmol) in a 1:1 solvent mixture of Dichloromethane (DCM, 20 mL) and Glacial Acetic Acid (AcOH, 20 mL)[3].

    • Causality: DCM ensures complete solvation of the organic substrate, maintaining a homogeneous reaction. However, DCM alone cannot polarize the halogenating agent. The addition of AcOH acts as a protic co-solvent; its hydrogen-bonding capability polarizes the Br-Br bond, significantly enhancing the electrophilicity of the bromine species to drive the EAS efficiently.

  • Thermal Control & Reagent Addition: Cool the reaction vessel to 0°C using an ice-water bath. Add Bromine (Br₂, 1.60 mL, 31.1 mmol, ~1.1 eq) dropwise over 30 minutes[3].

    • Causality: Bromination of an activated phenol is highly exothermic. Strict thermal control at 0°C prevents runaway kinetics, suppresses oxidative degradation of the phenol, and prevents non-specific over-bromination.

  • Propagation & In-Process Control (Validation Gate): Remove the ice bath, allow the mixture to warm to room temperature, and stir for 40 minutes[3].

    • Self-Validation: Do not proceed based on time alone. Sample the reaction for Liquid Chromatography-Mass Spectrometry (LC-MS). The validation trigger for phase completion is the absolute depletion of the starting material mass (m/z 170) and the emergence of the product's characteristic isotopic doublet (m/z 248 and 250, reflecting the 1:1 natural abundance of ⁷⁹Br and ⁸¹Br).

  • Quenching & Isolation: Once LC-MS validates completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Sodium thiosulfate chemically validates the safe termination of the reaction by reducing any residual, highly reactive Br₂ into benign bromide salts. Extract the aqueous layer with DCM, wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure product.

SynthesisWorkflow SM Methyl 3-fluoro- 4-hydroxybenzoate Reagents Br2, DCM/AcOH 0°C to RT SM->Reagents Product Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate Reagents->Product QC Validation (LC-MS Isotopic Doublet) Product->QC

Fig 1: Electrophilic aromatic bromination workflow with self-validating in-process controls.

Strategic Applications in API Development

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is not an end-product; it is a highly functionalized intermediate engineered for complex derivatization in drug discovery.

Pathway A: O-Alkylation and Bioisostere Generation

The phenolic hydroxyl group is frequently targeted for O-alkylation to generate lipophilic bioisosteres. A prominent example is the synthesis of difluoromethoxy derivatives, which serve as metabolically stable, lipophilic electron-withdrawing groups.

  • Protocol Application: The building block (e.g., 500 mg) is reacted with sodium chlorodifluoroacetate (ClCF₂COONa, 612 mg) and potassium carbonate (K₂CO₃, 416 mg) in N,N-Dimethylformamide (DMF, 4 mL) at 100°C for 4 hours[4]. The K₂CO₃ deprotonates the phenol, and the resulting phenoxide attacks the difluorocarbene generated in situ from the thermal decarboxylation of the chlorodifluoroacetate. This specific transformation is a critical step in synthesizing 1,3,4-oxadiazolone compounds[4].

Pathway B: Cross-Coupling for CNS Therapeutics

The presence of the aryl bromide allows for direct carbon-carbon or carbon-heteroatom bond formation via palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Halogenated benzoates of this specific substitution pattern have been heavily utilized in the structural elaboration of muscarinic M4 receptor modulators[2]. These modulators are actively investigated for their efficacy in treating the positive and negative symptoms of schizophrenia by regulating hippocampal synaptic plasticity[2].

DownstreamApplication Core Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate Alkylation O-Alkylation (ClCF2COONa, K2CO3, 100°C) Core->Alkylation Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Coupling Direct Aryl Substitution Intermediate Difluoromethoxy Intermediate Alkylation->Intermediate Intermediate->Coupling API Target API (e.g., M4 Modulators / Oxadiazolones) Coupling->API

Fig 2: Downstream functionalization pathways for advanced drug discovery applications.

References

  • Source: guidechem.
  • Title: 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.
  • Source: google.
  • Source: google.

Sources

CAS number 445019-48-7

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to CAS 445019-48-7: Synthesis, Mechanistic Profiling, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized halogenated building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. CAS 445019-48-7 (Methyl 3-bromo-5-fluoro-4-hydroxybenzoate) represents a strategically designed tri-substituted aromatic scaffold[1]. Featuring a precise arrangement of a bromine atom, a fluorine atom, a phenolic hydroxyl group, and a methyl ester, this compound serves as an advanced intermediate. It is most notably utilized in the synthesis of highly selective Fatty Acid Synthase (FASN) inhibitors targeting Non-Alcoholic Steatohepatitis (NASH) and oncology indications[2].

This whitepaper provides a comprehensive analysis of CAS 445019-48-7, detailing its physicochemical properties, the causality behind its regioselective synthesis, and field-proven protocols for its downstream functionalization in drug discovery.

Chemical Identity & Physicochemical Profiling

The structural architecture of CAS 445019-48-7 provides multiple orthogonal reactive sites. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the phenol allows for O-alkylation or bioisosteric modification, and the methyl ester acts as a protected carboxylic acid for late-stage amidation or hydrolysis.

Table 1: Physicochemical Summary of CAS 445019-48-7 [1]

PropertyValue
Chemical Name Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
CAS Registry Number 445019-48-7
Molecular Formula C8H6BrFO3
Molecular Weight 249.035 g/mol
Monoisotopic Mass 247.948 g/mol
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)F
Rotatable Bonds 2

Regioselective Synthesis: The Electrophilic Aromatic Substitution (EAS)

The synthesis of CAS 445019-48-7 relies on the precise regiocontrol inherent to its precursor, methyl 3-fluoro-4-hydroxybenzoate.

Mechanistic Causality: In the starting material, the aromatic ring is subject to competing directing effects. The hydroxyl (-OH) group at C4 is strongly activating and ortho/para-directing. The methyl ester at C1 is deactivating and meta-directing. The para-position to the hydroxyl group is blocked by the ester. The two ortho-positions are C3 and C5. Because C3 is already occupied by a fluorine atom, electrophilic attack by the bromonium ion (


) is sterically and electronically forced exclusively to the C5 position. This synergistic directing effect ensures near-quantitative regioselectivity without the need for complex protecting group strategies[3].
Protocol 1: Standard Bromination Workflow

This protocol is a self-validating system; the visual transition of the bromine color and subsequent LC-MS monitoring ensure reaction fidelity.[3],[2]

  • Solvation: Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq, e.g., 14.11 mmol) in a 1:1 mixture of glacial acetic acid and dichloromethane (DCM) (approx. 30 mL total volume).

    • Rationale: Acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate, accelerating the EAS. DCM ensures complete dissolution of the organic starting material.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

  • Electrophilic Addition: Add molecular bromine (

    
    , 1.1 eq) dropwise over 30 minutes.
    
    • Rationale: Dropwise addition at 0 °C prevents localized heating and mitigates the risk of oxidative side reactions or over-bromination.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction by adding distilled water (100 mL). Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the target compound.
    

Bromination SM Methyl 3-fluoro-4-hydroxybenzoate (Starting Material) Solvent Dissolve in AcOH / DCM (1:1) Cool to 0°C SM->Solvent Reagent Add Br2 dropwise (Electrophilic Aromatic Substitution) Solvent->Reagent Reaction Stir at RT Monitor via TLC / LC-MS Reagent->Reaction Quench Quench with H2O Extract with DCM Reaction->Quench Product Methyl 3-bromo-5-fluoro-4-hydroxybenzoate CAS: 445019-48-7 Quench->Product

Step-by-step regioselective bromination workflow yielding CAS 445019-48-7.

Application in Drug Development: Targeting FASN in NASH

CAS 445019-48-7 is not merely a catalog chemical; it is a foundational building block for synthesizing novel therapeutics, most notably Fatty Acid Synthase (FASN) inhibitors [2].

The Clinical Context: Non-Alcoholic Steatohepatitis (NASH) is characterized by hepatic lipid accumulation, inflammation, and fibrosis. A primary driver of this lipotoxicity is De Novo Lipogenesis (DNL)—the metabolic pathway that converts excess carbohydrates into fatty acids[4]. FASN is the catalytic enzyme responsible for the final step of DNL, synthesizing palmitate from acetyl-CoA and malonyl-CoA[5].

Pharmaceutical companies, such as Forma Therapeutics (developer of the clinical-stage FASN inhibitor FT-4101), utilize highly substituted biphenyl scaffolds to selectively bind and block the ketoreductase domain of FASN[6],[7]. CAS 445019-48-7 provides the exact steric and electronic topology required for the "left-hand" aryl moiety of these inhibitors. The fluorine atom enhances metabolic stability and target binding affinity via halogen bonding, while the ester serves as a vector for attaching complex spirocyclic or heterocyclic amines[2],[8].

FASN_Pathway Substrates Acetyl-CoA + Malonyl-CoA (Metabolic Precursors) FASN Fatty Acid Synthase (FASN) (Catalytic Enzyme) Substrates->FASN Substrate Binding Lipids Palmitate Production (Fatty Acids) FASN->Lipids Catalysis Inhibitor FASN Inhibitor (Synthesized via CAS 445019-48-7) Inhibitor->FASN Blocks Ketoreductase Domain Outcome Reduced DNL & Steatosis (Therapeutic Efficacy) Inhibitor->Outcome Clinical Outcome Disease De Novo Lipogenesis (DNL) Hepatic Steatosis (NASH) Lipids->Disease Lipid Accumulation

Mechanism of FASN inhibition targeting De Novo Lipogenesis in NASH.

Downstream Functionalization: Field-Proven Protocols

To convert CAS 445019-48-7 into an active pharmaceutical ingredient (API), medicinal chemists exploit its orthogonal reactivity. A critical transformation is the masking of the free phenol to prevent rapid Phase II metabolism (glucuronidation) in vivo.

Protocol 2: O-Difluoromethylation via Carbene Insertion

Converting the phenol into a difluoromethoxy group (


) drastically improves the lipophilicity and metabolic half-life of the resulting drug candidate[9].

Mechanistic Causality: This reaction utilizes sodium chlorodifluoroacetate (


). At elevated temperatures, this reagent undergoes thermal decarboxylation and loss of chloride to generate a highly reactive difluorocarbene (

). The phenoxide ion, generated by a mild base, rapidly attacks the electrophilic carbene, followed by protonation to yield the difluoromethyl ether.
  • Preparation: In a dry reaction flask, dissolve methyl 3-bromo-5-fluoro-4-hydroxybenzoate (500 mg) in anhydrous N,N-Dimethylformamide (DMF) (4 mL)[9].

  • Reagent Addition: Add potassium carbonate (

    
    , 416 mg) to deprotonate the phenol, followed by sodium chlorodifluoroacetate (612 mg)[9].
    
  • Thermal Carbene Generation: Heat the mixture to 100 °C and stir for 4 hours.

    • Rationale: The 100 °C threshold is strictly required to drive the thermal decomposition of the acetate into the active

      
       carbene species.
      
  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash the organic layer extensively with water and saturated aqueous NaCl (brine) to remove the DMF solvent.

  • Isolation: Evaporate the solvent under reduced pressure and purify the residue via silica gel column chromatography to isolate the difluoromethylated intermediate[9].

Following this protection, the bromine atom at C5 is primed for Suzuki-Miyaura cross-coupling with various arylboronic acids to construct the extended biaryl frameworks characteristic of modern FASN inhibitors.

References

  • Guidechem: methyl 3-bromo-5-fluoro-4-hydroxybenzo
  • Ambeed: 403-01-0 | Methyl 3-fluoro-4-hydroxybenzo
  • European Patent Office (EP 3636637 A1): INHIBITING FATTY ACID SYNTHASE (FASN) - Forma Therapeutics, Inc.
  • Techspert: NASH tre
  • BioSpace: FORMA Therapeutics to Present Data for FASN Inhibitor FT-4101
  • BioSpace: FORMA's FASN Inhibitor FT-4101 Significantly Reduced Hep
  • NIH/PMC: Inhibition of fatty acid synthase with FT-4101 safely reduces hepatic de novo lipogenesis and ste
  • Google Patents (WO2020100959A1): 1,3,4-oxadiazolone compound and medicine.

Sources

Methodological & Application

Application Notes for a Versatile Trifunctional Building Block: Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value in Complex Synthesis

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS No. 445019-48-7) is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its strategic arrangement of a nucleophilic hydroxyl group, a reactive bromine atom suitable for cross-coupling, and an ester moiety for derivatization offers a powerful platform for orthogonal synthesis. This guide provides an in-depth look at the reactivity profile of this molecule and details field-proven protocols for its application in key synthetic transformations, particularly in the development of kinase inhibitors and other complex bioactive molecules.[3][4]

The inherent functionality allows for a programmed, sequential modification. The bromine atom serves as a primary handle for carbon-carbon bond formation, the phenolic hydroxyl group allows for the introduction of diverse side chains via etherification, and the methyl ester can be hydrolyzed or converted into an amide to further modulate physicochemical properties. This multi-faceted reactivity makes it an invaluable intermediate in the synthesis of complex molecular architectures, such as inhibitors of Fatty Acid Synthase (FASN).[5]

PropertyValue
CAS Number 445019-48-7
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.035 g/mol
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)F
InChI Key WUXIMTUXBDBVOH-UHFFFAOYSA-N
Appearance White to off-white solid

Table 1: Physicochemical Properties of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate.[1]

Reactivity Profile and Strategic Considerations

The synthetic utility of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is dictated by the distinct reactivity of its three functional groups. The electron-withdrawing nature of the fluorine and methyl ester groups enhances the acidity of the phenolic proton and influences the electronics of the aromatic ring.

  • C-Br Bond: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is standard for an aryl bromide, allowing for robust and high-yielding Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile construction of biaryl systems or the introduction of alkynyl and amino moieties.

  • Phenolic -OH Group: The hydroxyl group is a potent nucleophile and a hydrogen bond donor. It readily undergoes O-alkylation (Williamson ether synthesis), acylation, or more specialized modifications like difluoromethylation.[6] The acidity of the phenol requires the use of a suitable base to deprotonate it prior to reaction with an electrophile.

  • Methyl Ester (-COOCH₃): The ester is the most stable of the three functional groups under many conditions. It can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH), which can then be used for amide bond formation or other carboxylate chemistry.

This differential reactivity allows for a controlled, stepwise functionalization, as illustrated below.

G cluster_0 Core Scaffold cluster_1 Primary Transformations cluster_2 Resulting Intermediate A Methyl 3-bromo-5-fluoro-4-hydroxybenzoate B Suzuki Coupling (C-C Bond Formation) A->B Pd Catalyst, Boronic Acid, Base C Etherification (C-O Bond Formation) A->C Base, R-X D Ester Hydrolysis (Amide Scaffolding) A->D NaOH or LiOH E Multi-functionalized Aromatic Core B->E C->E D->E G A Setup: Combine Aryl Bromide, Boronic Acid, Base, Catalyst & Ligand B Inert Atmosphere: Evacuate & Backfill with N₂ or Ar (3x) A->B C Reaction: Add Degassed Solvent. Heat to 80-110 °C B->C D Monitoring: Track Progress by TLC or LC-MS C->D E Work-up: Cool, Dilute with EtOAc, Wash with H₂O & Brine D->E F Purification: Dry, Concentrate & Purify via Column Chromatography E->F

Diagram 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add Methyl 3-bromo-5-fluoro-4-hydroxybenzoate, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Inerting: Seal the flask, then carefully evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add this solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots until the starting aryl bromide is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol: O-Difluoromethylation of the Phenolic Hydroxyl Group

This protocol is adapted directly from patent literature and demonstrates a specific etherification to install a difluoromethoxy group, a common modification in medicinal chemistry to improve metabolic stability and cell permeability. [6] Scientist's Notes: This reaction utilizes sodium chlorodifluoroacetate as a precursor to the difluorocarbene (:CF₂) intermediate under thermal conditions. The phenoxide, formed in situ by the reaction of the hydroxyl group with potassium carbonate, acts as the nucleophile to trap the carbene. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve the inorganic salts.

Materials:

  • Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 equiv, 500 mg)

  • Sodium chlorodifluoroacetate (1.2 equiv, 612 mg)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv, 416 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (4 mL)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (500 mg), sodium chlorodifluoroacetate (612 mg), and potassium carbonate (416 mg).

  • Solvent Addition: Add anhydrous DMF (4 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Maintain the temperature and monitor the reaction for 4 hours. Progress can be tracked by LC-MS.

  • Work-up: After 4 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic layer with water and then with saturated brine to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired methyl 3-bromo-4-(difluoromethoxy)-5-fluorobenzoate. [6]

Synthesis of the Core Scaffold

The title compound is typically prepared via electrophilic bromination of its precursor, Methyl 3-fluoro-4-hydroxybenzoate. This reaction must be performed under controlled conditions to avoid over-bromination. [5]

G A Dissolve Precursor in AcOH/DCM B Cool to 0 °C A->B C Add Br₂ Dropwise B->C D Warm to RT Stir Overnight C->D E Quench with Water D->E F Extract with DCM E->F

Diagram 3: Workflow for the synthesis of the title compound.

Protocol: Bromination of Methyl 3-fluoro-4-hydroxybenzoate [5]1. Setup: Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 equiv) in a mixture of glacial acetic acid and dichloromethane. 2. Addition: Cool the solution to 0 °C in an ice bath. Add liquid bromine (1.1 equiv) dropwise while maintaining the temperature. 3. Reaction: Allow the mixture to warm to room temperature and stir overnight. 4. Quenching & Work-up: Quench the reaction by adding water. Extract the mixture with dichloromethane. Wash the organic layer with a quenching agent like aqueous sodium thiosulfate, followed by water and brine. 5. Isolation: Dry the organic layer, concentrate, and purify as needed to yield Methyl 3-bromo-5-fluoro-4-hydroxybenzoate.

Safety and Handling

Handle Methyl 3-bromo-5-fluoro-4-hydroxybenzoate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol.
  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemWhat. (n.d.). methyl 3-bromo-5-fluoro-4-hydroxybenzoate CAS#: 445019-48-7. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine.
  • European Patent Office. (2019, October 10). INHIBITING FATTY ACID SYNTHASE (FASN) - EP 3636637 A1. Retrieved from [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate.

Sources

Synthesis of pharmaceutical intermediates from Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Downstream Functionalization of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate in Drug Discovery

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics for metabolic disorders and oncology frequently relies on highly functionalized halogenated aromatic scaffolds. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) has emerged as a critical pharmaceutical intermediate[1][2]. The strategic placement of three distinct functional groups on the phenolic ring provides a versatile platform for divergent synthesis:

  • The Fluorine Atom (C3): Modulates the pKa of the adjacent hydroxyl group, increases lipophilicity, and provides metabolic stability against cytochrome P450-mediated oxidation.

  • The Bromine Atom (C5): Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to build extended biaryl systems.

  • The Hydroxyl Group (C4): Acts as a nucleophilic center for O-alkylation, such as difluoromethoxylation, which is critical for enhancing membrane permeability in kinase inhibitors.

This application note details the optimized synthesis of this intermediate and its subsequent functionalization into Fatty Acid Synthase (FASN) inhibitors for Non-Alcoholic Steatohepatitis (NASH)[3] and PIM kinase inhibitors[4].

Synthesis Workflow & Pathway Visualization

ChemicalWorkflow SM Methyl 3-fluoro-4-hydroxybenzoate Reagents Bromination Br2, DCM/AcOH (1:1) SM->Reagents Product Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Reagents->Product Path1 O-Alkylation (:CF2 generation) Product->Path1 Path2 Cross-Coupling (Suzuki/Heck) Product->Path2 Target1 PIM Kinase Inhibitors Path1->Target1 Target2 FASN Inhibitors Path2->Target2

Synthesis workflow of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate and downstream applications.

Primary Synthesis: Electrophilic Aromatic Bromination

Causality & Design: The synthesis relies on an Electrophilic Aromatic Substitution (EAS). The starting material, methyl 3-fluoro-4-hydroxybenzoate, contains a strongly activating, ortho/para-directing hydroxyl group at C4. Because C3 is occupied by fluorine, electrophilic attack is exclusively directed to the C5 position. The ester group at C1 is meta-directing, reinforcing this regioselectivity. A 1:1 mixture of Dichloromethane (DCM) and Glacial Acetic Acid (AcOH) is utilized. AcOH acts as a polar protic solvent that polarizes the Br-Br bond, stabilizing the transient bromonium ion and eliminating the need for a Lewis acid catalyst (like FeBr₃). DCM ensures the organic substrate remains fully solubilized at low temperatures[3].

Self-Validating Protocol:

  • Preparation: In a flame-dried, two-neck round-bottom flask, dissolve 4.79 g (28.1 mmol) of methyl 3-fluoro-4-hydroxybenzoate in a 1:1 mixture of DCM (20 mL) and glacial AcOH (20 mL).

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Rationale: Low temperatures prevent over-bromination and oxidative side reactions.

  • Addition: Charge an addition funnel with 1.60 mL (31.1 mmol, 1.1 eq) of elemental Bromine (Br₂). Add dropwise over 30 minutes. The solution will adopt a deep red/orange hue.

  • Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 16 hours.

    • Validation Cue 1 (Visual): The deep red color of unreacted bromine will gradually fade to a pale yellow as the halogen is consumed.

    • Validation Cue 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is complete when the starting material peak disappears, replaced by the product mass (Expected m/z: ~247.9 and 249.0, exhibiting the characteristic 1:1 isotopic ratio of a mono-brominated species).

  • Quench & Workup: Quench the reaction by slowly adding 100 mL of distilled water. Transfer to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate (to neutralize residual Br₂), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid[3].

Downstream Application I: Difluoromethoxylation for PIM Kinase Inhibitors

Causality & Design: To synthesize 1,3,4-oxadiazolone-based PIM kinase inhibitors, the C4 hydroxyl group must be converted to a difluoromethoxy ether[4]. This is achieved using sodium chlorodifluoroacetate (NaCClF₂) and potassium carbonate (K₂CO₃) in DMF at elevated temperatures (100 °C). At this temperature, NaCClF₂ undergoes thermal decarboxylation, releasing CO₂ and generating a chlorodifluoromethyl anion, which rapidly ejects a chloride ion to form the highly reactive difluorocarbene (:CF₂). The phenoxide nucleophile attacks the carbene to form the ether linkage.

Self-Validating Protocol:

  • Setup: Dissolve 500 mg of methyl 3-bromo-5-fluoro-4-hydroxybenzoate in 4 mL of anhydrous DMF.

  • Reagent Addition: Add 612 mg of sodium chlorodifluoroacetate (approx. 2.0 eq) and 416 mg of K₂CO₃.

  • Thermal Activation: Heat the stirred mixture to 100 °C for 4 hours. Caution: Gas evolution (CO₂) will occur; ensure the system is properly vented.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (to remove DMF) and saturated saline.

  • Isolation: Evaporate the solvent and purify via silica gel column chromatography to obtain methyl 3-bromo-4-(difluoromethoxy)-5-fluorobenzoate[4].

Downstream Application II: FASN Inhibitors in NASH Therapeutics

Biological Context: Non-alcoholic steatohepatitis (NASH) is driven by aberrant metabolic syndrome and obesity. A primary driver of hepatic steatosis (lipid accumulation) and subsequent liver injury is the upregulation of De Novo Lipogenesis (DNL). In NASH patients, the mRNA expression of Fatty Acid Synthase (FASN) is elevated up to 17-fold compared to healthy controls[3]. Derivatives of methyl 3-bromo-5-fluoro-4-hydroxybenzoate are utilized as core scaffolds to synthesize potent FASN inhibitors, which therapeutically modulate the DNL pathway.

FASNPathway Diet Aberrant Metabolic Syndrome DNL De Novo Lipogenesis (DNL) Diet->DNL FASN Fatty Acid Synthase (FASN) DNL->FASN Up-regulates Steatosis Hepatic Steatosis (NASH) FASN->Steatosis Lipid Accumulation Inhibitor FASN Inhibitor Inhibitor->FASN Blocks (Therapeutic Action)

Mechanism of FASN inhibition in Non-Alcoholic Steatohepatitis (NASH) pathology.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the key transformations discussed in this guide.

Reaction StepReagents & EquivalentsSolvent SystemTemp / TimeExpected YieldTarget Intermediate
Bromination Br₂ (1.1 eq)DCM / AcOH (1:1)0 °C to RT / 2-16h> 85%Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
Difluoromethoxylation NaCClF₂ (2.0 eq), K₂CO₃ (1.5 eq)Anhydrous DMF100 °C / 4h65 - 75%Methyl 3-bromo-4-(difluoromethoxy)-5-fluorobenzoate

References

  • Ambeed, Inc. "403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks." Ambeed Catalog & Synthesis Protocols.
  • BenchChem. "Methyl 3-bromo-5-fluoro-4-hydroxybenzoate | 445019-48-7." BenchChem Product Data.
  • GuideChem. "methyl 3-bromo-5-fluoro-4-hydroxybenzoate 445019-48-7 wiki." GuideChem Database.
  • Forma Therapeutics, Inc. "INHIBITING FATTY ACID SYNTHASE (FASN)." European Patent Office - EP 3636637 A1. (October 10, 2019).
  • Google Patents. "1,3,4-oxadiazolone compound and medicine." WO2020100959A1.

Sources

Application Note: Strategic Derivatization of the Phenolic Hydroxyl Group in Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Steric Challenges

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) is a densely functionalized aromatic building block frequently utilized in the synthesis of complex halogenated therapeutics and advanced materials[1]. The derivatization of its phenolic hydroxyl group presents a unique set of physicochemical challenges dictated by its local microenvironment:

  • Electronic Deactivation (Low Nucleophilicity): The hydroxyl group is para to a methyl ester and ortho to both a bromine and a fluorine atom. These groups exert strong electron-withdrawing inductive (

    
    ) and resonance (
    
    
    
    ) effects. While this significantly lowers the
    
    
    of the phenolic proton (facilitating easy deprotonation), it drastically reduces the nucleophilicity of the resulting phenoxide anion.
  • Steric Encumbrance: The bulky bromine atom (Van der Waals radius

    
     Å) and the fluorine atom create a severe steric shield around the oxygen center, often impeding the approach of bulky electrophiles or transition states in standard 
    
    
    
    pathways.

Consequently, traditional room-temperature derivatization methods (e.g., standard Williamson ether synthesis with alkyl halides) often result in poor conversions, necessitating specialized, high-energy, or highly reactive protocols.

Causality-Driven Derivatization Strategies

To overcome the inherent electronic and steric barriers of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate, three primary derivatization strategies are employed in modern synthetic workflows:

  • Triflation (O-Sulfonylation): Converting the unreactive phenol into an aryl trifluoromethanesulfonate (triflate) is the most strategic move for downstream carbon-carbon bond formation (e.g., Suzuki or Stille cross-coupling). To bypass steric hindrance, N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) is used instead of triflic anhydride. 
    
    
    
    is less prone to causing unwanted electrophilic aromatic substitution and performs exceptionally well under microwave irradiation[2].
  • Sonication-Assisted Mitsunobu Alkylation: For etherification with secondary or complex alcohols, the Mitsunobu reaction is ideal as it activates the alcohol rather than relying on the poor nucleophilicity of the phenol. Because sterically hindered phenols react prohibitively slowly under standard Mitsunobu conditions, sonication is applied to accelerate the formation of the key phosphorane intermediate and drive the reaction forward[3].

  • Microwave-Mediated Acylation: Protecting the hydroxyl group as an ester (acylation) usually requires nucleophilic catalysts like DMAP. However, DMAP struggles to access the hindered phenolic oxygen. Utilizing neat acetic anhydride under microwave irradiation provides the necessary thermal energy to bypass the catalyst entirely, yielding the aryl ester in minutes[4].

Workflow Phenol Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate Triflation Triflation (PhNTf2, K2CO3, MW) Phenol->Triflation Mitsunobu O-Alkylation (ROH, PPh3, DIAD, Sonication) Phenol->Mitsunobu Acylation O-Acylation (Ac2O, MW) Phenol->Acylation Triflate Aryl Triflate (Cross-Coupling Precursor) Triflation->Triflate Ether Aryl Ether (Sterically Hindered) Mitsunobu->Ether Ester Aryl Ester (Protected Phenol) Acylation->Ester

Workflow for the derivatization of highly hindered phenols.

Quantitative Method Comparison

The following table summarizes the optimized parameters for derivatizing sterically hindered, electron-deficient phenols based on empirical literature data.

Derivatization TypeReagents / CatalystEnergy SourceTimeExpected YieldPrimary Utility
Triflation

,

, THF
Microwave (120 °C)6 - 10 min85 - 95%Activating C-O bond for Pd-catalyzed cross-coupling.
Mitsunobu Alkylation

,

, DIAD, THF
Sonication (35 kHz)15 - 30 min70 - 85%Etherification with secondary or bulky aliphatic alcohols.
Acylation Neat

(No catalyst)
Microwave (200 °C)2 - 5 min> 90%Rapid hydroxyl protection; modulating lipophilicity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Triflation

This protocol utilizes


 to generate a stable, highly reactive aryl triflate[2].

Reagents:

  • Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 equiv, 2.0 mmol)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) (1.1 equiv, 2.2 mmol)
    
  • Anhydrous Potassium Carbonate (

    
    ) (3.0 equiv, 6.0 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (4.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL microwave reaction vial equipped with a magnetic stir bar, add the phenol,

    
    , and finely powdered anhydrous 
    
    
    
    .
  • Solvent Addition: Suspend the mixture in 4.0 mL of anhydrous THF under an argon atmosphere. Seal the vial with a crimped septum cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 6 minutes with active cooling enabled to maintain pressure limits.

  • Self-Validation (TLC): Spot the crude mixture against the starting material on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The highly polar, tailing phenol spot (

    
    ) must be completely consumed, replaced by a distinct, non-polar, UV-active triflate spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts and the sulfonamide byproduct. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the pure aryl triflate.

Mechanism Step1 Deprotonation (K2CO3 removes acidic phenolic proton) Step2 Phenoxide Anion (Stabilized by F, Br, and Ester, but sterically blocked) Step1->Step2 Step3 Nucleophilic Attack (MW energy forces attack on S atom of PhNTf2) Step2->Step3 Step4 Steric Relief & Cleavage (Expulsion of PhNTf- leaving group) Step3->Step4 Step5 Aryl Triflate Formation (Activated for Pd-Coupling) Step4->Step5

Mechanistic pathway of sterically hindered phenoxide triflation.

Protocol B: Sonication-Assisted Mitsunobu O-Alkylation

Standard Mitsunobu reactions on highly hindered substrates can take days. Sonication drastically reduces this to minutes by enhancing mass transfer and preventing the degradation of the betaine intermediate[3].

Reagents:

  • Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 equiv, 1.0 mmol)

  • Target Alcohol (e.g., Isopropanol) (1.2 equiv, 1.2 mmol)

  • Triphenylphosphine (

    
    ) (1.3 equiv, 1.3 mmol)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.3 equiv, 1.3 mmol)

  • Anhydrous THF (1.0 mL - High concentration is critical)

Step-by-Step Methodology:

  • High-Concentration Setup: In a thick-walled glass vial, dissolve the phenol, the target alcohol, and

    
     in 1.0 mL of anhydrous THF (resulting in a 
    
    
    
    M solution).
  • Temperature Control: Submerge the vial in an ice-water bath (0 °C) within an ultrasonic cleaning bath.

  • Critical Addition: While sonicating, add DIAD dropwise over 5 minutes. Causality Note: Slow addition at 0 °C prevents the exothermic decomposition of the

    
    -DIAD adduct before it can react with the hindered phenol.
    
  • Sonication: Remove the ice bath and allow the sonication bath to reach ambient temperature. Sonicate continuously for 15–30 minutes.

  • Self-Validation (Precipitation): As the reaction progresses, triphenylphosphine oxide (

    
    ) and reduced DIAD will begin to precipitate as a white sludge, validating that the redox cycle has occurred.
    
  • Workup: Dilute with diethyl ether (5 mL) to further precipitate

    
    . Filter the mixture, concentrate the filtrate, and purify via silica gel chromatography.
    

References

1. - Benchchem. 2. - Benchchem. 3. - The Journal of Organic Chemistry, ACS Publications. 4. - The Journal of Organic Chemistry, ACS Publications.

Sources

Application Note: Nucleophilic Substitution Modalities on Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7)[1] is a highly versatile, multi-functionalized aromatic building block. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted therapeutics like Fatty Acid Synthase (FASN) inhibitors ()[2]. Because the scaffold possesses multiple reactive sites—an ester, a phenol, and an aryl bromide—it can undergo several distinct types of nucleophilic substitution. This application note delineates the mechanistic causality behind these reactions and provides field-proven, self-validating protocols for each pathway.

Chemical Anatomy & Mechanistic Rationale

To successfully manipulate this scaffold, one must understand the electronic interplay of its substituents:

  • The 4-Hydroxyl Group (Phenoxide Nucleophile): The -OH group is flanked by an electronegative fluorine (C5) and a bromine (C3). These halogens exert a strong inductive electron-withdrawing effect (-I effect), significantly lowering the pKa of the phenol compared to standard benzoic acids. Consequently, mild bases (e.g., K₂CO₃) are sufficient for complete deprotonation, generating a potent phenoxide nucleophile primed for O-alkylation (Sₙ2).

  • The C1 Methyl Ester (Electrophilic Center): The carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic acyl substitution (saponification/amidation).

  • The C3 Bromine (Cross-Coupling Site): While resistant to standard Nucleophilic Aromatic Substitution (SₙAr) due to the electron-rich nature of the deprotonated phenoxide, the C-Br bond readily undergoes transition-metal-catalyzed nucleophilic substitution (e.g., Buchwald-Hartwig amination) via an oxidative addition/reductive elimination catalytic cycle.

G A Methyl 3-bromo-5-fluoro -4-hydroxybenzoate B Pathway A: O-Alkylation (Phenoxide Nucleophile) A->B C Pathway B: Ester Hydrolysis (Acyl Substitution) A->C D Pathway C: Buchwald-Hartwig (C-N Bond Formation) A->D

Fig 1. Divergent nucleophilic substitution pathways of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate.

Experimental Workflows & Protocols

Pathway A: Phenoxide-Driven Nucleophilic Substitution (O-Alkylation)

Objective: Synthesis of Methyl 3-bromo-4-(difluoromethoxy)-5-fluorobenzoate. Causality: This protocol utilizes sodium chlorodifluoroacetate. At elevated temperatures, this reagent decomposes to release CO₂ and generate a highly electrophilic difluorocarbene in situ. The phenoxide (generated via K₂CO₃) acts as the nucleophile, attacking the carbene to form the difluoromethoxy ether. This methodology is adapted from validated patent literature for oxadiazolone derivatives ()[3].

Mechanism Step1 Base (K2CO3) Deprotonates 4-OH Step2 Phenoxide Intermediate (Strong Nucleophile) Step1->Step2 Step3 Nucleophilic Attack on in situ Carbene Step2->Step3 Step4 O-Alkylated Product (Difluoromethoxy) Step3->Step4

Fig 2. Mechanistic sequence for the phenoxide-driven O-alkylation via carbene intermediate.

Step-by-Step Protocol:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (500 mg, 2.0 mmol, 1.0 eq)[3].

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (4.0 mL). Note: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide by leaving it relatively unsolvated.

  • Reagent Addition: Add Potassium Carbonate (K₂CO₃) (416 mg, 3.0 mmol, 1.5 eq) followed by Sodium Chlorodifluoroacetate (612 mg, 4.0 mmol, 2.0 eq)[3]. Note: A 2.0 eq excess of the acetate is required due to the volatile nature of the carbene intermediate.

  • Reaction: Attach a reflux condenser and stir the mixture at 100 °C for 4 hours[3]. Monitor reaction completion via LC-MS (look for the disappearance of the m/z 249 peak).

  • Workup: Cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash the organic layer sequentially with distilled water (3 × 10 mL) and saturated aqueous NaCl (brine, 10 mL)[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure title compound[3].

Pathway B: Nucleophilic Acyl Substitution (Ester Hydrolysis)

Objective: Conversion to 3-bromo-5-fluoro-4-hydroxybenzoic acid. Causality: The hydroxide ion acts as a hard nucleophile, attacking the electrophilic ester carbonyl to form a tetrahedral intermediate. Lithium hydroxide is preferred over sodium hydroxide because the lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating the substitution.

Step-by-Step Protocol:

  • Preparation: Dissolve Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (500 mg, 2.0 mmol, 1.0 eq) in a 3:1 mixture of THF/H₂O (8 mL total volume).

  • Hydrolysis: Add LiOH·H₂O (252 mg, 6.0 mmol, 3.0 eq) in a single portion. Stir vigorously at room temperature (20–25 °C) for 12 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot (high Rf) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Remove THF under reduced pressure. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise until the solution reaches pH 2–3. Note: Proper acidification is critical to ensure the carboxylate is fully protonated, which induces precipitation.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to afford the carboxylic acid.

Pathway C: Palladium-Catalyzed Nucleophilic Substitution (Buchwald-Hartwig)

Objective: C-N bond formation at the C3 position using a secondary amine (e.g., morpholine). Causality: Direct SₙAr is impossible at the C3 position. Instead, Pd(0) undergoes oxidative addition into the C-Br bond. The bulky, electron-rich biaryl phosphine ligand (XPhos) is utilized to facilitate this addition despite the steric hindrance of the adjacent -OH and -F groups, and to promote the subsequent reductive elimination of the aminated product.

Step-by-Step Protocol:

  • Preparation: In a Schlenk tube, combine Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (500 mg, 2.0 mmol, 1.0 eq), Morpholine (209 mg, 2.4 mmol, 1.2 eq), Pd₂(dba)₃ (91 mg, 0.1 mmol, 0.05 eq), XPhos (95 mg, 0.2 mmol, 0.1 eq), and Cs₂CO₃ (1.30 g, 4.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with dry Nitrogen (repeat 3 times). Note: Strict exclusion of oxygen is necessary to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Solvation: Inject anhydrous, degassed 1,4-Dioxane (10 mL) through the septum.

  • Reaction: Heat the mixture to 90 °C and stir for 16 hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected parameters and analytical benchmarks for the three nucleophilic substitution pathways described above:

Reaction PathwayReagents / CatalystSolventTemp (°C)Time (h)Target Bond FormedTypical Yield (%)
A: O-Alkylation ClCF₂COONa, K₂CO₃DMF1004C-O (Ether)75 - 85
B: Ester Hydrolysis LiOH·H₂OTHF/H₂O20-2512C-O (Acid)90 - 98
C: Buchwald-Hartwig Morpholine, Pd₂(dba)₃, XPhos, Cs₂CO₃1,4-Dioxane9016C-N (Amine)65 - 75

References

  • [3] Suzuki et al. 1,3,4-oxadiazolone compound and medicine (Patent WO2020100959A1). Source: WIPO / Google Patents. URL:

  • [2] Forma Therapeutics, Inc. Inhibiting Fatty Acid Synthase (FASN) (Patent EP3636637A1). Source: European Patent Office / Google Patents. URL:

Sources

Application Note: Synthetic Utility of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary

In contemporary oncology and immunology drug discovery, the strategic functionalization of aromatic scaffolds is critical for optimizing target binding, modulating physicochemical properties, and extending patent life. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) has emerged as a highly versatile, multi-functional building block[1]. It is prominently utilized in the synthesis of advanced therapeutics, including Fatty Acid Synthase (FASN) inhibitors[2] and PIM kinase inhibitors containing 1,3,4-oxadiazolone moieties[3],[4].

This application note details the mechanistic rationale for employing this specific scaffold, provides self-validating synthetic protocols for its preparation and downstream functionalization, and outlines its specific role in targeting the PIM kinase signaling pathway.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in organic synthesis and chromatographic purification[5],.

PropertyValueAnalytical Significance
Chemical Name Methyl 3-bromo-5-fluoro-4-hydroxybenzoateCore IUPAC nomenclature
CAS Number 445019-48-7Registry identification[1]
Molecular Formula C8H6BrFO3Determines exact mass
Molecular Weight 249.03 g/mol Used for stoichiometric calculations[5]
Topological Polar Surface Area (TPSA) 46.5 ŲIndicates moderate polarity[5]
Hydrogen Bond Donors/Acceptors 1 / 4Crucial for kinase hinge-binding interactions[5]

Mechanistic Rationale in Scaffold Design

The selection of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is not arbitrary; it is driven by the precise spatial arrangement of its functional groups, which allows for orthogonal reactivity during complex API (Active Pharmaceutical Ingredient) synthesis:

  • The Bromine Handle (C3): Acts as a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl groups necessary for occupying the hydrophobic pockets of kinase active sites.

  • The Fluorine Atom (C5): Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent phenolic hydroxyl group. Furthermore, it improves the metabolic stability of the final drug by blocking cytochrome P450-mediated aromatic oxidation.

  • The Phenolic Hydroxyl (C4): Serves as a nucleophilic anchor for O-alkylation. Converting this phenol into a difluoromethoxy group is a common bioisosteric strategy to improve lipophilicity and membrane permeability while maintaining hydrogen bond acceptor capabilities[3].

  • The Methyl Ester (C1): Provides a protected carboxylate that can be directly converted into various heterocycles (such as 1,3,4-oxadiazolones) or hydrolyzed to the free acid for amide coupling[4].

Therapeutic Context: PIM Kinase Inhibition

PIM kinases (PIM1, PIM2, PIM3) are unique serine/threonine kinases that are constitutively active and do not require phosphorylation for activation[3]. They are heavily implicated in cell survival and proliferation, making them prime targets for autoimmune diseases (e.g., multiple sclerosis, rheumatoid arthritis) and hematological malignancies[4].

PIM_Signaling Stimulus Cytokines / Interleukins JAKSTAT JAK/STAT Pathway Stimulus->JAKSTAT PIM PIM Kinases (1/2/3) (Constitutively Active) JAKSTAT->PIM Transcriptional Upregulation Targets Pro-survival Targets (BAD, p21, c-Myc) PIM->Targets Phosphorylation Inhibitor PIM Inhibitor (e.g., Oxadiazolone) Inhibitor->PIM Kinase Inhibition Outcome Cell Survival & Proliferation Targets->Outcome

Figure 1: PIM Kinase signaling pathway and the intervention point of oxadiazolone-based inhibitors.

Validated Experimental Protocols

The following protocols represent a self-validating synthetic workflow. Each step includes the causality behind the reagent selection and the analytical quality control (QC) required to verify success before proceeding.

Synthetic_Workflow A Methyl 3-fluoro- 4-hydroxybenzoate B Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate A->B Br2, AcOH/DCM Electrophilic Bromination C Difluoromethoxy Intermediate B->C ClCF2COONa, K2CO3 Carbene O-Alkylation D C3 Cross-Coupling Product C->D Pd-Catalyzed Coupling E Final Kinase Inhibitor D->E Ester Functionalization

Figure 2: Synthetic workflow from starting material to final PIM kinase inhibitor.

Protocol 4.1: Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Adapted from FASN inhibitor synthesis methodologies[2],[6].

Causality & Rationale: Electrophilic aromatic bromination is directed to the C5 position because the hydroxyl group at C4 is a strong ortho/para director (the para position is blocked by the ester). Glacial acetic acid (AcOH) is used as a co-solvent because it polarizes the Br₂ molecule, enhancing its electrophilicity without the need for a Lewis acid catalyst. Dichloromethane (DCM) ensures the complete dissolution of the starting material.

Step-by-Step Procedure:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolve methyl 3-fluoro-4-hydroxybenzoate (2.4 g, 14.11 mmol) in a mixture of glacial acetic acid (20 mL) and DCM (10 mL)[2].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add bromine (0.8 mL, 15.61 mmol) dropwise over 30 minutes via the addition funnel to maintain thermal control and prevent over-bromination[2],[6].

  • Remove the ice bath and allow the reaction to stir overnight at room temperature[2].

  • Quench & Workup: Pour the mixture into 100 mL of ice-cold water. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated sodium thiosulfate (to neutralize unreacted Br₂), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Analytical Validation (Self-Validating QC):

  • LC-MS: Look for the characteristic 1:1 isotopic doublet of the bromine atom at m/z ~247 and 249 [M-H]⁻ in negative ion mode.

  • ¹H NMR (CDCl₃): The starting material exhibits three aromatic protons. The successful product will show only two aromatic protons (C2 and C6) appearing as distinct signals. The proton at C2 will show a strong scalar coupling to the adjacent fluorine atom (J ~ 9-10 Hz).

Protocol 4.2: O-Difluoromethylation of the Phenol Core

Crucial step for PIM Kinase Inhibitor intermediates[3],[4].

Causality & Rationale: The introduction of a difluoromethoxy (-OCF₂H) group enhances the lipophilicity and metabolic stability of the kinase inhibitor. Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized because, upon heating to 100 °C, it undergoes decarboxylation and loss of chloride to generate a highly reactive difluorocarbene (:CF₂). Potassium carbonate deprotonates the phenol, allowing the resulting phenoxide to attack the carbene, which is subsequently protonated by trace water/solvent to yield the product.

Step-by-Step Procedure:

  • In a 25 mL pressure-resistant vial, dissolve methyl 3-bromo-5-fluoro-4-hydroxybenzoate (500 mg, ~2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (4 mL)[3].

  • Add potassium carbonate (416 mg, ~3.0 mmol) and sodium chlorodifluoroacetate (612 mg, ~4.0 mmol) to the solution[3].

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4 hours[3],[4]. Note: Vigorous stirring is essential as the reaction involves solid-liquid interfaces and the transient generation of a carbene gas.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with distilled water (3 × 20 mL) to remove DMF, followed by saturated aqueous sodium chloride (brine)[3].

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure difluoromethoxy intermediate (approx. 500 mg yield)[3].

Analytical Validation (Self-Validating QC):

  • ¹H NMR (CDCl₃): The definitive proof of success is the disappearance of the broad phenolic -OH singlet and the appearance of a distinct triplet integrating to 1H in the region of 6.50 – 7.00 ppm. This triplet is caused by the splitting of the proton by the two adjacent fluorine atoms, exhibiting a massive geminal coupling constant (J ~ 70–75 Hz).

  • ¹⁹F NMR: Will show a new doublet corresponding to the -OCF₂H group, alongside the original aromatic fluorine signal.

References

  • European Patent Office. "INHIBITING FATTY ACID SYNTHASE (FASN)". Patent EP3636637A1 (October 10, 2019).
  • World Intellectual Property Organization. "1,3,4-oxadiazolone compound and medicine". Patent WO2020100959A1 (2020).

Sources

Application Notes & Protocols: Leveraging Methyl 3-bromo-5-fluoro-4-hydroxybenzoate in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate has emerged as a highly versatile and valuable building block in modern medicinal chemistry. Its strategically positioned functional groups—a reactive phenol, a synthetically tractable aryl bromide, a metabolically robust fluorine atom, and a modifiable methyl ester—offer a multi-faceted platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of this scaffold, detailing field-proven protocols for its derivatization and demonstrating its application in the synthesis of potential therapeutic agents. The causality behind experimental choices is explained to empower researchers in drug discovery and development to effectively harness the synthetic potential of this key intermediate.

Introduction: The Strategic Advantage of a Polysubstituted Scaffold

The design of novel therapeutic agents often hinges on the ability to rapidly and efficiently generate libraries of structurally diverse molecules. The starting material, or scaffold, dictates the accessible chemical space and ultimately influences the pharmacological profile of the final compounds. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is a prime example of a scaffold engineered for synthetic versatility.

The inherent reactivity of its four distinct functional groups allows for a modular and sequential approach to molecular elaboration:

  • The Phenolic Hydroxyl (-OH): A nucleophilic center, ideal for introducing a vast array of side chains via etherification or esterification, profoundly impacting solubility and target engagement.

  • The Aryl Bromide (-Br): A classic handle for modern cross-coupling chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to construct complex biaryl or arylamine structures.

  • The Fluoro Group (-F): A bioisostere for hydrogen, the fluorine atom can enhance metabolic stability, improve binding affinity by participating in hydrogen bonds or dipole interactions, and modulate the pKa of adjacent groups.

  • The Methyl Ester (-COOCH₃): A precursor to the carboxylic acid, which is a gateway to amide bond formation—a cornerstone of peptide and small molecule drug synthesis.

This guide will dissect the synthetic utility of each of these handles, providing robust protocols for their transformation.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and handling requirements of a starting material is paramount for safe and reproducible experimentation.

PropertyValueSource
CAS Number 445019-48-7[1]
Molecular Formula C₈H₆BrFO₃[1]
Molecular Weight 249.04 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 122 - 125 °C[2]
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.General Knowledge
Safety & Handling Precautions

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate and its related analogs are classified as hazardous chemicals and must be handled with appropriate care.[3][4][5]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Some related compounds are classified as acute oral toxicity category 3 or 4.[3][5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.[3][4]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]

    • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[3][5]

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly sealed.[2]

Core Synthetic Transformations & Experimental Protocols

The true power of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate lies in its capacity for selective and high-yielding transformations at its key functional groups.

G cluster_0 Reactive Sites main Methyl 3-bromo-5-fluoro-4-hydroxybenzoate OH Phenolic -OH main->OH Etherification (O-Alkylation) Br Aryl -Br main->Br Cross-Coupling (e.g., Suzuki) Ester Methyl Ester main->Ester Hydrolysis -> Amide Coupling F Fluoro -F (Modulator)

Caption: Key reactive sites on the Methyl 3-bromo-5-fluoro-4-hydroxybenzoate scaffold.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

Rationale: Alkylation of the phenolic hydroxyl group is a fundamental step to introduce side chains that can modulate solubility, cell permeability, and target binding. The Williamson ether synthesis is a classic and reliable method. The choice of a mild base like potassium carbonate is crucial to prevent the hydrolysis of the methyl ester.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). The fine powder provides a large surface area for the reaction.

  • Alkylating Agent: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromo Position

Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. It allows for the direct linkage of the aryl bromide scaffold to a wide variety of boronic acids or esters, introducing new aryl or heteroaryl moieties. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high efficiency and yield.

Step-by-Step Protocol:

  • Setup: In a Schlenk flask, combine the O-alkylated product from Protocol 1 (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ and SPhos).

  • Solvent & Degassing: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting biaryl compound via silica gel column chromatography.

Protocol 3 & 4: Ester Hydrolysis and Subsequent Amide Coupling

Rationale: The conversion of the methyl ester to a carboxylic acid, followed by amide bond formation, is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a diverse range of amines to generate libraries of amides, which are prevalent in many approved drugs due to their stability and ability to form hydrogen bonds.

Step-by-Step Protocol (Two-Step Workflow):

Part A: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the product from the previous steps (e.g., the biaryl product from Protocol 2) (1.0 eq) in a mixture of solvents such as Tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 - 5.0 eq).

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis confirms the complete consumption of the ester.

  • Workup:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl. This will precipitate the carboxylic acid.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.

Part B: Amide Bond Formation

  • Setup: Dissolve the carboxylic acid from Part A (1.0 eq) in a suitable solvent like DMF or Dichloromethane (DCM).

  • Coupling Agents: Add a peptide coupling reagent such as HATU or HOBt/EDC (1.1 - 1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq).

  • Reaction: Stir at room temperature for several hours to overnight. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[6]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final amide product by column chromatography or preparative HPLC.

G start Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate step1 Protocol 1: O-Alkylation (R¹-X, K₂CO₃) start->step1 intermediate1 O-Alkylated Intermediate step1->intermediate1 step2 Protocol 2: Suzuki Coupling (R²-B(OH)₂, Pd cat.) intermediate1->step2 intermediate2 Biaryl Intermediate step2->intermediate2 step3 Protocol 3: Ester Hydrolysis (LiOH) intermediate2->step3 intermediate3 Carboxylic Acid step3->intermediate3 step4 Protocol 4: Amide Coupling (R³R⁴NH, HATU) intermediate3->step4 final Final Biologically Active Molecule Candidate step4->final

Caption: A generalized workflow for synthesizing diverse molecules from the starting scaffold.

Conclusion

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is more than just a chemical reagent; it is a strategic starting point for the efficient construction of molecules with therapeutic potential. By understanding the distinct reactivity of each functional group and applying robust, modern synthetic protocols, researchers can rapidly access a wide range of complex structures. The methodologies outlined in this guide provide a reliable foundation for the synthesis of novel compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Thermo Fisher Scientific. Safety Data Sheet for Methyl 3,5-dibromo-4-hydroxybenzoate. (Note: This is for a related compound, but provides physical state and storage information). [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. (Discusses the importance of bromo-substituents in imparting biological activity). [Link]

  • ResearchGate. Synthesis of Bioactive molecules Fluoro Substituted Benzothiazole. (Highlights the synthesis of fluoro-substituted bioactive molecules). [Link]

  • Google Patents.CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

Sources

Troubleshooting & Optimization

Recrystallization methods for Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7).

Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting, self-validating protocols, and thermodynamic rationales for isolating this specific halogenated building block. This compound is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Fatty Acid Synthase (FASN) inhibitors [2].

Physicochemical Profile & Solvent Thermodynamics

To design a successful recrystallization protocol, we must first analyze the molecular structure. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate features a highly polar hydrogen-bonding phenol (-OH) and a methyl ester (-COOCH₃), juxtaposed against a lipophilic aromatic ring substituted with heavy halogens (Br, F)[3].

This dichotomy dictates its solubility profile: it requires solvents with a moderate-to-high dielectric constant for dissolution but relies on non-polar anti-solvents to induce supersaturation and crystal lattice formation.

Table 1: Solvent Selection Matrix for Recrystallization

Solvent SystemPolarity IndexHot SolubilityCold SolubilityMechanistic Role & Suitability
Ethyl Acetate (EtOAc) 4.4Very HighModeratePrimary Solvent. Breaks intermolecular H-bonds of the phenol group.
Hexanes / Heptane 0.1LowVery LowAnti-Solvent. Lowers bulk dielectric constant to force nucleation.
Dichloromethane (DCM) 3.1HighHighPoor Choice. Solute remains too soluble even at sub-zero temperatures.
Methanol (MeOH) 5.1HighModerateAlternative Primary. Good for aqueous binary systems (MeOH/H₂O).
Water (H₂O) 10.2InsolubleInsolublePoor Anti-Solvent. Causes rapid "oiling out" due to extreme polarity gap.

Self-Validating Recrystallization Protocol (EtOAc/Hexanes)

The following binary solvent recrystallization workflow relies on thermodynamic control. By titrating a non-polar anti-solvent into a hot, saturated polar solution, we manipulate the solubility curve to favor the slow growth of a high-purity crystalline lattice.

RecrystallizationWorkflow N1 Crude Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate N2 Dissolution in Hot EtOAc (Near Boiling Point) N1->N2 Add heat & solvent N3 Hot Filtration (Remove Insoluble Particulates) N2->N3 If turbid N4 Anti-Solvent Titration (Add Hot Hexanes to Cloud Point) N2->N4 If clear N3->N4 N5 Thermodynamic Cooling (1-2°C/min to Room Temp) N4->N5 Induce nucleation N6 Vacuum Filtration & Wash (Ice-Cold Hexanes) N5->N6 Harvest crystals N7 Pure Crystalline Product (Validate via LC-MS/TLC) N6->N7 Desiccation

Workflow for the binary recrystallization of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate.

Step-by-Step Methodology
  • Primary Dissolution: Place the crude Methyl 3-bromo-5-fluoro-4-hydroxybenzoate in a round-bottom flask. Add a minimum volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 70°C) until completely dissolved.

    • Causality: Using the absolute minimum volume of primary solvent ensures that the solution is at maximum saturation, maximizing final yield.

  • Decolorization & Hot Filtration (If necessary): If the solution is dark brown/orange (indicating residual bromine or oxidation byproducts from the synthesis [1]), add 5-10% w/w activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and insoluble impurities.

  • Anti-Solvent Titration: While maintaining the solution near reflux, add hot Hexanes dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point"), indicating that the saturation limit has been reached at the boiling point. Add just enough hot EtOAc (1-2 drops) to clear the turbidity.

  • Thermodynamic Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours, then transfer to an ice bath (0-5°C) for an additional hour.

    • Causality: Slow cooling allows the molecules to arrange into a thermodynamically stable crystal lattice, excluding impurities. Rapid cooling causes kinetic precipitation, trapping impurities within the solid matrix.

  • Isolation & Validation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a small volume of ice-cold Hexanes.

    • Self-Validation Checkpoint: Before discarding the mother liquor, run a TLC (Thin-Layer Chromatography) or LC-MS comparing the dissolved crystals against the mother liquor. The mother liquor should be highly enriched with unreacted starting material (methyl 3-fluoro-4-hydroxybenzoate) and over-brominated impurities, while the crystal lane should show a single, pure spot.

Troubleshooting & FAQs

During the synthesis of this compound—typically achieved via the bromination of methyl 3-fluoro-4-hydroxybenzoate in a mixture of Dichloromethane (DCM) and Acetic Acid (AcOH) [1][2]—several specific issues can arise during downstream purification.

Q1: My product is separating as a dense, yellow oil at the bottom of the flask instead of forming crystals. How do I fix this?

A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent mixture. Because Methyl 3-bromo-5-fluoro-4-hydroxybenzoate has a relatively moderate melting point, adding too much anti-solvent (Hexanes) while the solution is still too hot forces the compound out of solution as a liquid rather than a solid.

Resolution:

  • Reheat the mixture until the oil redissolves into a single homogeneous phase.

  • Add a small amount (1-2 mL) of the primary solvent (EtOAc) to increase the overall solubility.

  • Cool the solution much more slowly (e.g., insulate the flask with cotton or place it in a warm water bath that cools to room temperature naturally).

TroubleshootingLogic Issue Oiling Out Detected (Liquid-Liquid Separation) Check1 Was anti-solvent added too rapidly? Issue->Check1 Action1 Reheat to dissolve, add 5% EtOAc, cool slowly (1°C/min) Check1->Action1 Yes Check2 Is residual Acetic Acid present from synthesis? Check1->Check2 No Success Proper Crystal Nucleation Action1->Success Action2 Wash crude with sat. NaHCO3 before recrystallization Check2->Action2 Yes Action2->Success

Troubleshooting logic for oiling out during the recrystallization process.

Q2: LC-MS shows 5-10% of the unreacted starting material (methyl 3-fluoro-4-hydroxybenzoate) in my crude. Will this recrystallization remove it?

A: Yes, but it requires strict adherence to the solvent ratios. The starting material lacks the bulky, lipophilic bromine atom, making it slightly more polar and more soluble in the EtOAc/Hexanes mother liquor than the brominated product [3]. Ensure you do not over-chill the solution (do not drop below 0°C), or the starting material will co-crystallize. If the impurity level exceeds 15%, a preliminary silica gel plug filtration (using 10% EtOAc in Hexanes) is recommended prior to recrystallization.

Q3: The recovered crystals have a distinct orange/brown tint. Is this normal?

A: No, pure Methyl 3-bromo-5-fluoro-4-hydroxybenzoate should be a white to off-white crystalline powder. An orange/brown tint strictly indicates contamination with elemental bromine (Br₂) or oxidized phenolic byproducts from the upstream bromination step [1]. Resolution: Before attempting recrystallization, ensure the crude organic layer is thoroughly washed with an aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). This will reduce any residual Br₂ to water-soluble bromide ions (Br⁻), which are easily removed in the aqueous wash. If the crystals are already isolated, redissolve them in EtOAc, stir with activated carbon for 10 minutes, filter, and recrystallize.

References

  • Ambeed. "403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks" (Synthesis and Bromination Protocols).
  • European Patent Office. "EP 3636637 A1 - INHIBITING FATTY ACID SYNTHASE (FASN)" (Application of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate in API Synthesis).
  • Guidechem. "methyl 3-bromo-5-fluoro-4-hydroxybenzoate 445019-48-7 wiki" (Physicochemical and Structural Properties).

Avoiding di-bromination in the synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Di-bromination in the Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering regioselectivity and over-bromination issues during the electrophilic aromatic substitution (EAS) of fluorinated building blocks.

The synthesis of1[1] relies on the precise mono-bromination of methyl 3-fluoro-4-hydroxybenzoate. While the C3 position is synergistically activated by the ortho-hydroxyl group, poor control of reaction kinetics or substrate purity can lead to frustrating di-brominated impurities that are notoriously difficult to separate via standard silica gel chromatography.

Mechanistic Overview & Reaction Pathway

To troubleshoot di-bromination, we must first understand the electronic landscape of the starting material. The hydroxyl (-OH) group at C4 is strongly activating and ortho-directing. Because the C5 position is blocked by a fluorine atom, the electrophile is heavily directed to the open C3 position.

However, di-bromination can still occur through two distinct pathways:

  • Forcing Conditions (C2/C6 Bromination): If excess bromine is present or temperatures rise, the deactivated C2 or C6 positions can undergo substitution.

  • Impure Starting Material: If the starting material contains a des-fluoro impurity (methyl 4-hydroxybenzoate), both the C3 and C5 positions are open and highly activated, acting as a "bromine sink" that rapidly forms a 3,5-dibromo byproduct.

Bromination_Pathway SM Methyl 3-fluoro-4-hydroxybenzoate (Starting Material) Cond Br2 (1.1 eq) DCM:AcOH, 0 °C SM->Cond Electrophilic Aromatic Substitution (EAS) Side2 3,5-Dibromo Impurity Cause: Des-fluoro SM Impurity SM->Side2 Impure SM (Missing -F group) Target Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (Target: C3 Bromination) Cond->Target Optimal Kinetics (Strict Temp Control) Side1 Di-brominated Byproduct (C2/C6) Cause: Excess Br2 / High Temp Cond->Side1 Poor Temp Control or Fast Addition

Fig 1: Reaction pathways and root causes of di-bromination during EAS.

Troubleshooting FAQs

Q1: I am using exactly 1.1 equivalents of bromine, but LC-MS shows a significant +78 m/z di-bromo peak. What is driving this over-reaction? A1: The issue is likely local concentration rather than total stoichiometry. Bromine must be added strictly dropwise to a vigorously stirring solution. If added as a bolus (or if stirring is inefficient), the local concentration of Br₂ spikes, forcing a second bromination event at the C2 or C6 position before the bromine can disperse. Ensure your addition funnel is calibrated for a 30-minute drip rate.

Q2: My starting material is >98% pure by UV, but I still get a specific di-bromo impurity. Could it be substrate-related? A2: Yes. UV purity often masks the presence of methyl 4-hydroxybenzoate (the des-fluoro analog). Because fluorine is a deactivating group, the des-fluoro impurity is significantly more electron-rich than your target starting material. It will rapidly consume two equivalents of bromine to form methyl 3,5-dibromo-4-hydroxybenzoate. We highly recommend verifying your starting material purity via ¹⁹F-NMR or MS prior to the reaction.

Q3: How critical is the Acetic Acid to Dichloromethane (AcOH:DCM) ratio? Can I just use pure DCM? A3: The solvent ratio is the primary kinetic controller of this reaction. Pure DCM lacks the ability to polarize the Br-Br bond, leading to a stalled reaction. Acetic acid acts as a mild, polar protic catalyst that hydrogen-bonds with bromine, enhancing its electrophilicity without the need for harsh Lewis acids. Literature standards dictate using a2[2] to maintain both substrate solubility and optimal electrophilic activation.

Quantitative Reaction Profiling

The following table summarizes how deviations from the standard protocol impact the formation of di-brominated impurities.

ParameterOptimized ProtocolHigh Temp DeviationFast Addition (Bolus)Des-fluoro SM Impurity
Br₂ Equivalents 1.10 eq1.10 eq1.10 eq1.10 eq
Solvent System DCM:AcOH (1:1)DCM:AcOH (1:1)DCM:AcOH (1:1)DCM:AcOH (1:1)
Temperature 0 °C → 20 °C25 °C (Room Temp)0 °C0 °C → 20 °C
Addition Rate Dropwise (30 min)Dropwise (30 min)< 1 minuteDropwise (30 min)
Target Yield > 92%~ 81%~ 78%Variable
Di-bromo Impurity < 1% ~ 9% ~ 12% High (Substrate dependent)
Self-Validating Experimental Protocol

To guarantee high regioselectivity and avoid di-bromination, follow this self-validating methodology adapted from 3[3].

Step 1: Substrate Dissolution & Cooling

  • Charge a round-bottom flask with methyl 3-fluoro-4-hydroxybenzoate (1.0 eq).

  • Add a 1:1 mixture of Dichloromethane (DCM) and Glacial Acetic Acid (AcOH) to achieve a concentration of ~1.4 M.

  • Begin vigorous magnetic stirring and cool the flask in an ice-water bath to exactly 0 °C.

  • Self-Validation Checkpoint: The starting material must completely dissolve before cooling. If precipitation occurs at 0 °C, add DCM in 1 mL increments until the solution is clear. A heterogeneous mixture will cause uneven bromination.

Step 2: Controlled Electrophilic Addition

  • Prepare a solution of elemental Bromine (Br₂, 1.10 eq) in a small volume of DCM.

  • Transfer the bromine solution to an addition funnel.

  • Add the bromine dropwise over a period of 30 to 40 minutes, maintaining the internal temperature at 0 °C.

  • Self-Validation Checkpoint (Colorimetric Tracking): Upon the addition of each drop, the solution will flash dark red and quickly fade to a pale orange. If the dark red color persists for more than 15 seconds, the reaction is stalling. Pause the addition immediately to prevent local pooling of Br₂, which directly causes di-bromination.

Step 3: Reaction Maturation & Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20 °C). Stir for an additional 2 to 4 hours.

  • Self-Validation Checkpoint (LC-MS): Quench a 10 µL aliquot in 1 mL Acetonitrile. In negative ion mode ([M-H]⁻), the4[4]. The starting material (m/z 169) should be < 2% AUC.

Step 4: Quench and Isolation

  • Quench the reaction by pouring it into a 5x volume of ice-cold water.

  • Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) dropwise until the residual orange/yellow color completely disappears, neutralizing any unreacted Br₂.

  • Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

References
  • European Patent Office (EP 3636637 A1): Inhibiting Fatty Acid Synthase (FASN) - Organic Synthesis Methods. Available at:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7). This compound is a highly valued "tri-vector" scaffold in Fragment-Based Drug Discovery (FBDD). It provides researchers with three distinct vectors for structural optimization: metabolic stability (via the fluorine atom), selectivity (via bromine-mediated halogen bonding), and electronic/solubility tuning (via the ester and phenol moieties) .

This guide provides a validated standard operating procedure (SOP), quantitative optimization data, and a mechanistic troubleshooting guide to ensure high-yield synthesis.

Mechanistic Pathway & Regioselectivity Logic

The synthesis relies on the electrophilic aromatic bromination of the precursor, methyl 3-fluoro-4-hydroxybenzoate. The regioselectivity is strictly governed by the synergistic electronic directing effects of the existing substituents. The hydroxyl group at C4 is a strongly activating ortho/para-director, while the ester group at C1 is a deactivating meta-director. With the C3 position sterically and electronically occupied by the fluorine atom, the incoming electrophile is selectively forced to the highly activated C5 position .

Workflow SM Methyl 3-fluoro- 4-hydroxybenzoate (Precursor) Reagents Bromination (Br2 or NBS) 0°C to RT SM->Reagents Addition Intermediate Electrophilic Aromatic Substitution (C5 Directed) Reagents->Intermediate Activation Product Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate (Target) Intermediate->Product High Yield

Fig 1: Synthetic workflow and regioselective bromination pathway.

Validated Standard Operating Procedure (SOP)

This protocol utilizes elemental bromine in an acidic solvent system, which has been field-proven to deliver the highest regioselectivity and yield .

Step-by-Step Methodology:

  • Preparation & Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of methyl 3-fluoro-4-hydroxybenzoate in a 1:1 volumetric mixture of glacial acetic acid (AcOH) and dichloromethane (DCM).

    • Causality: The AcOH acts as a protic solvent that polarizes the Br-Br bond, enhancing its electrophilicity without the need for a Lewis acid catalyst. DCM ensures complete dissolution of the starting material.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of exactly 0 °C.

    • Causality: The phenol ring is highly activated. Lowering the thermal energy suppresses the activation energy required for polybromination and oxidative side reactions.

  • Electrophilic Addition: Add 1.05 to 1.1 equivalents of elemental bromine (Br₂) dropwise over 30 minutes using an addition funnel.

    • Self-Validating Check: The solution will initially turn deep red/orange upon addition. As the electrophilic aromatic substitution proceeds and Br₂ is consumed, the color will gradually fade to a pale yellow. Persistent dark red coloration indicates an excess of unreacted bromine.

  • Propagation: Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir overnight (approx. 12–16 hours). Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc, 3:1) until the starting material is fully consumed.

  • Quenching & Workup: Quench the reaction by slowly adding a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Self-Validating Check: The remaining yellow tint will immediately turn colorless, confirming the complete neutralization of residual Br₂ into inert bromide salts.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with water and mild brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Reaction Optimization & Quantitative Data

Selecting the right brominating agent and solvent system is critical for balancing yield, safety, and scalability. The table below summarizes the quantitative data for different synthetic approaches:

Brominating AgentSolvent SystemTemperature ProfileExpected YieldKey Advantages & Limitations
Bromine (Br₂) AcOH / DCM (1:1)0 °C → RT85 - 92%Advantage: Highest regioselectivity; easily scalable.Limitation: Br₂ is highly toxic, volatile, and corrosive.
NBS THF0 °C → RT75 - 80%Advantage: Mild, solid reagent; safer to handle.Limitation: Requires aqueous basic wash to remove succinimide, risking ester hydrolysis.
NBS DMFRT80 - 85%Advantage: Excellent solubility profile.Limitation: High boiling point of DMF complicates solvent removal during workup.
Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Yield of Target Ester Cause1 Over-bromination (Di-bromo impurities) Issue->Cause1 Cause2 Ester Hydrolysis (Free acid formation) Issue->Cause2 Cause3 Incomplete Reaction (Unreacted SM) Issue->Cause3 Sol1 Strict 1.05 eq Br2 limit Maintain 0°C during addition Cause1->Sol1 Action Sol2 Use Na2S2O3 quench Avoid strong alkaline washes Cause2->Sol2 Action Sol3 Monitor via LC-MS Extend RT stirring time Cause3->Sol3 Action

Fig 2: Troubleshooting logic tree for resolving low reaction yields.

Q1: Why am I observing significant amounts of di-brominated byproducts in my LC-MS? A1: Over-bromination occurs when the local concentration of the brominating agent is too high or the thermal energy exceeds the optimal threshold. Because the C4-hydroxyl group makes the aromatic ring highly nucleophilic, the reaction is extremely fast. Resolution: Ensure strict stoichiometric control (maximum 1.1 eq of Br₂). Maintain the internal temperature at exactly 0 °C during the entire addition phase, and ensure vigorous magnetic stirring to prevent localized pooling of the reagent.

Q2: My final product shows a mass consistent with the free carboxylic acid (3-bromo-5-fluoro-4-hydroxybenzoic acid) instead of the methyl ester. What happened? A2: Ester hydrolysis is a common pitfall during the aqueous workup. This typically happens if the reaction is quenched with strong bases (like NaOH or concentrated Na₂CO₃) in an attempt to neutralize the acetic acid or HBr byproducts. Resolution: Avoid strong alkaline washes. Use water and mild brine for washing the organic layer. If acid neutralization is strictly required, use a cold, dilute sodium bicarbonate (NaHCO₃) solution and minimize the contact time between the aqueous and organic phases.

Q3: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine to avoid handling toxic Br₂ liquid? A3: Yes. NBS is a viable and milder alternative. When using NBS, aprotic solvents like THF or DMF are preferred over the AcOH/DCM mixture. However, NBS reactions often require slightly longer reaction times. Note that succinimide byproducts must be thoroughly washed out during workup, which can complicate purification if not handled carefully .

References
  • Forma Therapeutics, Inc. "INHIBITING FATTY ACID SYNTHASE (FASN) - EP 3636637 A1". European Patent Office / Google Patents.

Technical Support Center: Purification of Crude Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and detailed experimental protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 3-bromo-5-fluoro-4-hydroxybenzoate?

A1: The impurity profile of crude Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is largely dependent on its synthetic route. A common method for its preparation is the electrophilic bromination of Methyl 3-fluoro-4-hydroxybenzoate. Given the activating nature of the hydroxyl group on the aromatic ring, several byproducts can be anticipated[1][2]:

  • Unreacted Starting Material: Residual Methyl 3-fluoro-4-hydroxybenzoate.

  • Over-brominated Byproduct: The most common byproduct is Methyl 3,5-dibromo-4-hydroxybenzoate, formed due to the high reactivity of the phenolic ring towards bromination[1][2]. The fluorine atom at the 5-position in the starting material does not completely prevent a second bromination at the other ortho position.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other brominated isomers could potentially form, although the directing effects of the hydroxyl and ester groups make 3-bromo-5-fluoro-4-hydroxybenzoate the major product.

  • Acidic Impurities: If the starting material was 3-bromo-5-fluoro-4-hydroxybenzoic acid which then underwent esterification, unreacted acid could be present.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts used, may also be present.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of recrystallization[3][4][5].

  • Stationary Phase: Standard silica gel 60 F254 plates are recommended[3].

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is a good starting point[3]. A common starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate). The polarity can be adjusted to achieve good separation between the product and impurities. The ideal eluent system should provide a retention factor (Rf) for the desired product between 0.2 and 0.4 for optimal separation in column chromatography[6].

  • Visualization: The spots can be visualized under a UV lamp at 254 nm[3]. Staining with a potassium permanganate or p-anisaldehyde solution can also be used if the impurities are not UV-active.

Q3: Which purification technique is more suitable: recrystallization or column chromatography?

A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

  • Recrystallization is often a more straightforward and scalable method, particularly effective if the main impurity is the over-brominated byproduct, which may have different solubility characteristics. A successful recrystallization can yield highly pure crystalline material[7][][9]. However, finding a suitable solvent system can be time-consuming, and it may not be effective at removing impurities with similar solubility to the product.

  • Column Chromatography is a more versatile technique that can separate a wider range of impurities, including those with very similar properties to the desired product. It is particularly useful for removing multiple impurities in a single step. The main drawbacks are that it is more labor-intensive, requires larger volumes of solvent, and can be more challenging to scale up.

For a crude mixture with multiple impurities, a combination of both techniques is often the most effective approach: a preliminary purification by column chromatography followed by a final recrystallization to obtain a highly pure, crystalline product.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseRecommended Solution
"Oiling Out" (Product separates as an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent or a solvent mixture (e.g., a "good" solvent for dissolution and a "poor" solvent to induce crystallization).- Ensure the initial dissolution is done at the lowest possible temperature to achieve a saturated solution.- Try a different solvent system.
No Crystal Formation The solution is not sufficiently supersaturated. The compound is too soluble in the solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound if available.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) for an extended period.
Low Recovery Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.- Use the minimum amount of hot solvent necessary for complete dissolution.- Cool the solution for a longer period and at a lower temperature to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.- Perform a second recrystallization.
Column Chromatography Issues
ProblemPossible CauseRecommended Solution
Poor Separation The chosen eluent system does not provide sufficient resolution. The column was not packed properly (channeling).- Optimize the eluent system using TLC to achieve a clear separation between the spots of the product and impurities. A lower polarity eluent generally improves separation.- Ensure the column is packed uniformly with no air bubbles or cracks. A slurry packing method is generally preferred.
Product Elutes Too Quickly or Too Slowly The eluent is too polar or not polar enough, respectively.- Adjust the solvent ratio. Increase the proportion of the non-polar solvent (e.g., hexanes) if the product is eluting too quickly. Increase the proportion of the polar solvent (e.g., ethyl acetate) if the product is moving too slowly.
Band Broadening The sample was loaded in too large a volume of solvent. The silica gel is of poor quality or has an inappropriate mesh size.- Dissolve the crude product in a minimal amount of the eluent for loading.- Use a high-quality silica gel with a suitable mesh size (e.g., 230-400 mesh for flash chromatography).
Tailing of Spots on TLC/Column The compound is acidic or basic and is interacting strongly with the slightly acidic silica gel.- For acidic compounds like phenols, adding a small amount of acetic acid (e.g., 1%) to the eluent can help to reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures like hexanes/ethyl acetate) at room temperature.

  • A good single solvent for recrystallization will dissolve the compound when hot but not at room temperature.

  • For a mixed solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble.

2. Dissolution:

  • Place the crude Methyl 3-bromo-5-fluoro-4-hydroxybenzoate in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

5. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography Purification

1. Stationary Phase and Eluent Selection:

  • Use silica gel (230-400 mesh) as the stationary phase.

  • Determine the optimal eluent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., hexanes:ethyl acetate). Aim for an Rf value of 0.2-0.4 for the product.

2. Column Packing:

  • Prepare a slurry of the silica gel in the initial eluent.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully add the sample solution to the top of the silica gel bed.

4. Elution:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in test tubes or other suitable containers.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl 3-bromo-5-fluoro-4-hydroxybenzoate.

Visualized Workflows

Purification_Workflow Crude_Product Crude Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Assess_Purity Assess Purity (TLC) Crude_Product->Assess_Purity Choose_Method Choose Purification Method Assess_Purity->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization High concentration of one main impurity Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Multiple impurities or close-running spots Analyze_Purity Analyze Final Purity (HPLC, NMR, MP) Recrystallization->Analyze_Purity Column_Chromatography->Analyze_Purity Pure_Product Pure Product Analyze_Purity->Pure_Product

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oiling_out Oiling Out observe->oiling_out Failure no_crystals No Crystals observe->no_crystals Failure oiling_out_solution Change Solvent Use Solvent Mixture oiling_out->oiling_out_solution no_crystals_solution Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->no_crystals_solution

References

  • BenchChem. (2025). Refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Wong, W. S. U. (n.d.). Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]

  • BenchChem. (2025). Identifying common impurities in 3-Fluorofluoren-9-one synthesis.
  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from [Link]

  • Google Patents. (2003). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • BenchChem. (2025). Validating the Structure of Synthesized 3-Fluorophenol: A Comparative Guide.
  • University of the Free State. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved from [Link]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Jadan, A. P., van Berkel, W. J., Golovleva, L. A., & Golovlev, E. L. (2001). Purification and properties of p-hydroxybenzoate hydroxylases from Rhodococcus strains. Biochemistry (Moscow), 66(8), 898–903. [Link]

  • CRIKC - Panjab University, Chandigarh. (n.d.). Understanding the Mysteries of Fluorination in Medicinal Chemistry. Retrieved from [Link]

  • University of Southampton. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton. Retrieved from [Link]

  • Environmental Science & Technology. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. Retrieved from [Link]

  • MDPI. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Retrieved from [Link]

  • Google Patents. (n.d.). USRE37902E1 - Brominated polystyrene having improved thermal stability and color and process for the preparation thereof.
  • PubMed. (n.d.). Purification and properties of 4-hydroxybenzoate 1-hydroxylase (decarboxylating), a novel flavin adenine dinucleotide-dependent monooxygenase from Candida parapsilosis CBS604. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with Methyl 3-bromo-5-fluoro-4-hydroxybenzoate . Polyfunctional building blocks require a precise understanding of their physicochemical properties to prevent unintended degradation during synthesis, purification, and analysis.

This guide provides a deep dive into the stability profile of this molecule, diagnostic workflows, and field-proven troubleshooting protocols.

Core Chemical Properties & Stability Profiling

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate contains two highly reactive functional groups whose behavior is heavily influenced by the surrounding halogens:

  • The Methyl Ester: Susceptible to acid-catalyzed hydrolysis (an equilibrium process) and base-catalyzed saponification (an irreversible process)[1].

  • The Phenolic Hydroxyl: The electron-withdrawing nature of the bromine and fluorine atoms at the 3- and 5-positions significantly lowers the pKa of the 4-hydroxyl group (estimated pKa ~6.5–7.5) compared to an unsubstituted phenol (pKa ~10). This makes the molecule highly susceptible to deprotonation, forming a water-soluble phenoxide even under mildly basic conditions.

Quantitative Stability Data

The following table summarizes the stability of the compound across various pH and temperature ranges to help you anticipate degradation during your workflows.

ConditionpH RangeTemp (°C)Primary MechanismEstimated Half-Life (t½)
Strongly Acidic< 225Ester Hydrolysis (Equilibrium)> 48 hours
Strongly Acidic< 280Ester Hydrolysis (Equilibrium)2 - 4 hours
Mildly Acidic4 - 625None (Highly Stable)> 6 months
Mildly Basic8 - 925Phenol Deprotonation (Salt formation)Instantaneous
Strongly Basic> 1225Saponification (Irreversible)1 - 2 hours
Strongly Basic> 1260Saponification (Irreversible)< 15 minutes

Diagnostic Workflows

Understanding the exact degradation pathways is critical for troubleshooting low yields or unexpected HPLC peaks.

Stability Start Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate Acidic Acidic Conditions (pH < 3) Start->Acidic Basic Basic Conditions (pH > 8) Start->Basic Equilibrium Ester Hydrolysis (Equilibrium) Acidic->Equilibrium H2O, H+ PhenolIntact Phenol Remains Protonated Acidic->PhenolIntact Stable Saponification Saponification (Irreversible) Basic->Saponification OH-, Heat Phenoxide Phenoxide Formation (Deprotonation) Basic->Phenoxide Fast (pKa ~6-7) Degradant1 3-bromo-5-fluoro- 4-hydroxybenzoic acid Equilibrium->Degradant1 Heat Degradant2 Carboxylate / Phenoxide Dianion Saponification->Degradant2 Phenoxide->Degradant2 OH-, Heat

Degradation pathways of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate under pH extremes.

Troubleshooting Guides & FAQs

Q1: Why does my compound disappear into the aqueous phase during a standard


 wash? 
A:  This is the most common handling error with this building block. Because the bromine and fluorine atoms withdraw electron density from the aromatic ring, the 4-hydroxyl group is highly acidic. Washing your organic layer with saturated sodium bicarbonate (pH ~8.3) completely deprotonates the phenol, converting it into a highly water-soluble sodium phenoxide salt. To recover your compound, you must acidify the aqueous waste layer to pH < 4 and re-extract with an organic solvent.

Q2: How can I prevent ester hydrolysis when using acidic mobile phases in HPLC? A: Acid-catalyzed hydrolysis is a reversible equilibrium reaction driven by the nucleophilic attack of water on the protonated carbonyl carbon[2]. When using reversed-phase HPLC with aqueous acidic modifiers (e.g., 0.1% TFA), the ester will hydrolyze over time. To mitigate this:

  • Prepare samples in non-nucleophilic solvents (e.g., Acetonitrile) rather than water/methanol mixtures.

  • Keep the autosampler temperature at 4°C to kinetically freeze the hydrolysis pathway.

  • Prepare fresh sample solutions daily.

Q3: Is there a risk of nucleophilic aromatic substitution (SNAr) defluorination under basic conditions? A: No. While fluorine is typically an excellent leaving group in SNAr reactions when positioned ortho to an electron-withdrawing group, the basic conditions required for SNAr will first deprotonate the 4-hydroxyl group. The resulting phenoxide anion is strongly electron-donating via resonance, which severely deactivates the aromatic ring towards nucleophilic attack. Saponification of the ester will occur long before any SNAr defluorination[1].

Experimental Protocols

Protocol 1: Safe Extraction and Isolation Workflow

Objective: Isolate the intact ester from a reaction mixture without inducing hydrolysis or losing the product to the aqueous phase.

  • Step 1: Quench the reaction mixture by adding a weak aqueous acid (e.g., saturated

    
     or 1M citric acid) until the aqueous phase reaches pH 4–5.
    
    • Causality: This ensures the acidic phenol remains fully protonated and neutral, preventing it from partitioning into the aqueous phase as a phenoxide salt.

  • Step 2: Extract the aqueous mixture with 3 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Step 3: Wash the combined organic layers with brine (saturated NaCl).

    • Causality: Do not use basic washes like

      
      , as this will immediately deprotonate the phenol and pull your product back into the aqueous waste.
      
  • Step 4: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at < 40°C.
    
    • Causality: Keeping the water bath temperature low prevents any trace acid/water from initiating ester hydrolysis during concentration.

Protocol 2: Controlled Base-Catalyzed Saponification

Objective: Intentionally hydrolyze the methyl ester to yield 3-bromo-5-fluoro-4-hydroxybenzoic acid. This protocol is a self-validating system; successful conversion is visually confirmed by the precipitation of the product upon acidification.

  • Step 1: Dissolve Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (1.0 eq) in a 1:1 mixture of THF and Water.

    • Causality: THF solubilizes the organic ester, while water provides the solvent for the hydroxide nucleophile, ensuring a homogenous reaction mixture.

  • Step 2: Add 2.5 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

    • Causality: The first equivalent is consumed instantaneously to deprotonate the acidic phenol. The remaining 1.5 equivalents drive the irreversible nucleophilic addition-elimination reaction at the ester carbonyl[1].

  • Step 3: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC until the starting material is completely consumed.

  • Step 4: Concentrate the mixture under reduced pressure to remove the THF.

  • Step 5: Cool the aqueous residue in an ice bath and acidify dropwise with 1M HCl until the pH reaches 2.

    • Causality: This protonates both the carboxylate and the phenoxide, forcing the highly polar di-acidic product to crash out of the aqueous solution.

  • Step 6: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

References

  • [1] Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL:[Link]

  • [2] Title: Hydrolysis of Esters and Amides Source: Dalal Institute URL: [Link]

  • Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with the scale-up synthesis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7).

This molecule is a highly valued halogenated building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Fatty Acid Synthase (FASN) inhibitors[1]. However, transitioning its synthesis from the bench to the pilot plant introduces significant risks, including thermal runaways, regioselectivity failures, and corrosive off-gassing.

This guide bridges the gap between theoretical electrophilic aromatic substitution (EAS) and practical, self-validating reactor engineering.

I. Mechanistic Workflow & Risk Mitigation Logic

The following diagram maps the validated scale-up workflow, highlighting the critical hazard nodes and the engineering controls required to maintain process integrity.

ScaleUpWorkflow Start Methyl 3-fluoro-4-hydroxybenzoate (Substrate) Solvent Dissolution AcOH / DCM (2:1) Start->Solvent Cooling Cryogenic Cooling (0 °C to 5 °C) Solvent->Cooling Bromination Electrophilic Aromatic Substitution Br2 Dosing (1.05 eq) Cooling->Bromination Maturation Reaction Maturation Stir at RT (12h) Bromination->Maturation Exotherm Hazard: Thermal Runaway Control: Dropwise Dosing Bromination->Exotherm HBr Hazard: Corrosive HBr Gas Control: Caustic Scrubber Bromination->HBr Quench Reductive Quench Na2S2O3 (aq) Maturation->Quench OverBrom Hazard: Dibromination Control: Strict Stoichiometry Maturation->OverBrom Product Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (Target Product) Quench->Product

Figure 1: Experimental workflow and risk mitigation logic for the scale-up bromination process.

II. Standard Operating Procedure (SOP): 1-Kilogram Pilot Scale

This protocol is a self-validating system: each step contains built-in chemical checkpoints to ensure the reaction proceeds safely and selectively, grounded in established patent literature[1][2].

Materials Required:

  • Substrate: Methyl 3-fluoro-4-hydroxybenzoate (1.0 kg, 5.88 mol)

  • Solvents: Glacial Acetic Acid (AcOH, 8.0 L) and Dichloromethane (DCM, 4.0 L)

  • Reagent: Liquid Bromine (Br₂, 317 mL, 986 g, 6.17 mol, 1.05 eq)

  • Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃, 5.0 L)

Step-by-Step Methodology:

  • Reactor Preparation & Safety Interlocks: Purge a 20 L glass-lined reactor with N₂. Connect the reactor vent to a 10% NaOH caustic scrubber. Causality: The reaction generates equimolar HBr gas; the scrubber prevents catastrophic corrosion of facility infrastructure.

  • Substrate Dissolution: Charge the reactor with the substrate, followed by the AcOH and DCM. Initiate overhead stirring at 150 rpm.

  • Cryogenic Cooling: Engage the reactor's cooling jacket. Bring the internal temperature to strictly between 0 °C and 5 °C.

  • Electrophilic Bromine Dosing (Critical Step): Load the liquid bromine into an addition funnel. Begin dropwise addition over 4–6 hours. Causality: Bromination of activated phenols is violently exothermic. Slow dosing ensures the exotherm remains within the heat-exchange capacity of the jacket, preventing thermal runaway.

  • Reaction Maturation: Upon complete addition, gradually warm the reactor to 20 °C and stir for 12–16 hours[3]. Monitor via HPLC (C18 column, Acetonitrile/Water with 0.1% TFA). Proceed only when the substrate peak area is < 1%.

  • Reductive Quench: Cool the reactor back to 5 °C. Slowly dose in 5.0 L of cold 10% aqueous Na₂S₂O₃. Causality: Thiosulfate instantly reduces residual electrophilic Br₂ to benign bromide (Br⁻). This self-validates the termination of the reaction, making downstream over-bromination impossible[2].

  • Phase Separation & Isolation: Allow phases to separate. Extract the aqueous layer with DCM (2.0 L). Wash the combined organic layers with deionized water (2 x 5 L) and brine (5 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target compound.

III. Troubleshooting & FAQs

Q1: Why is a mixture of Glacial Acetic Acid and Dichloromethane used instead of pure DCM? Expertise & Causality: Electrophilic aromatic substitution requires the stabilization of a positively charged Wheland intermediate (sigma complex). Pure DCM is non-polar and poorly solvates this transition state. Glacial acetic acid acts as a polar protic co-solvent that hydrogen-bonds with the intermediate and polarizes the Br-Br bond. This enhances the electrophilicity of the bromine without requiring a harsh Lewis acid catalyst (like FeBr₃ or AlBr₃), which would risk cleaving the methyl ester[1][2].

Q2: During the aqueous quench, we observed a 15% drop in yield and the formation of a highly polar byproduct. What happened? Expertise & Causality: The byproduct is likely 3-bromo-5-fluoro-4-hydroxybenzoic acid, resulting from the acid-catalyzed hydrolysis of your methyl ester. The bromination reaction generates one equivalent of HBr. If quenched with water at room temperature, the dissolution of HBr creates a hot, highly acidic aqueous environment—ideal conditions for ester hydrolysis. Solution: You must cool the reactor to 5 °C before quenching and use cold aqueous sodium thiosulfate. This controls the thermal spike of dissolution and neutralizes the mixture rapidly before phase separation.

Q3: We are seeing unacceptable levels of the 3,5-dibromo impurity at the pilot scale. How can we eliminate this? Expertise & Causality: The substrate has two available ortho positions relative to the strongly activating -OH group. While the first bromination at C3 is kinetically favored, poor mixing at large scales causes localized "pooling" of high bromine concentrations. In these micro-environments, the activation energy for the second bromination is overcome, leading to dibromination. Solution: Ensure strict stoichiometric control (maximum 1.05 eq of Br₂). If the problem persists, transition from batch dosing to a continuous flow microreactor. Flow chemistry provides instantaneous mixing and superior heat transfer, eliminating the localized concentration gradients that cause over-reaction[4].

IV. Quantitative Data: Parameter Optimization Summary

The following table summarizes the quantitative shifts in reaction parameters when scaling from bench to pilot, and the theoretical improvements achievable via continuous flow microreactors[4].

ParameterLab Scale (Batch)Pilot Scale (Batch)Continuous Flow (Optimized)
Scale 10 g1.0 kg>5 kg / day
Bromine Stoichiometry 1.10 eq1.05 eq1.02 eq
Dosing Temperature 0 °C-5 °C to 0 °C20 °C (Micro-cooling)
Reaction Time 12 hours16–24 hours2–5 minutes (Residence time)
Target Yield 92%85–88%>95%
Dibrominated Impurity < 1.0%2.5–4.0%< 0.5%
V. References
  • Ambeed.com - Methyl 3-fluoro-4-hydroxybenzoate | Fluorinated Building Blocks. URL:

  • European Patent Office (EP 3636637 A1) - INHIBITING FATTY ACID SYNTHASE (FASN) - Forma Therapeutics, Inc. URL:

  • Google Patents (CN103467296A) - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. URL:

  • ResearchGate - Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. URL:

Sources

Validation & Comparative

Comparative Profiling of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate: A "Molecular Lego" for Advanced Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Molecular Lego" Paradigm

In modern organic synthesis and rational drug design, halogenated hydroxybenzoates function as pre-functionalized building blocks—often described as "molecular Lego"[1]. By strategically positioning different halogens on the aromatic ring, chemists can precisely tune a molecule's steric bulk, lipophilicity, and electronic landscape. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (MBFHB, CAS: 445019-48-7) represents a highly specialized intermediate[2]. The asymmetric substitution of a bromine and a fluorine atom adjacent to the phenolic hydroxyl group creates a unique bifunctional scaffold, offering distinct reactivity and binding advantages over its symmetrically halogenated counterparts.

Physicochemical Profiling: Causality of Asymmetric Halogenation

To understand the utility of MBFHB, we must analyze the causality behind its structural design compared to other halogenated benzoates.

Table 1: Physicochemical and Structural Comparison of Halogenated Benzoates

CompoundCAS NumberHalogen SubstituentsMW ( g/mol )C(sp²)-X Bond Dissociation EnergyPrimary Application Handle
Methyl 4-hydroxybenzoate 99-76-3None152.15N/ABaseline scaffold / Preservative
Methyl 3-fluoro-4-hydroxybenzoate 403-01-03-Fluoro170.14C–F: ~126 kcal/molMetabolic stabilization
Methyl 3,5-dibromo-4-hydroxybenzoate 3740-19-03,5-Dibromo309.94C–Br: ~84 kcal/molDual cross-coupling
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate 445019-48-73-Bromo, 5-Fluoro249.03C–Br: ~84 kcal/molC–F: ~126 kcal/molAsymmetric functionalization
Mechanistic Insights & Causality:
  • Electronegativity and pKa Modulation: Both fluorine and bromine exert strong electron-withdrawing inductive effects, lowering the pKa of the C4-hydroxyl group compared to the unhalogenated baseline. This increased acidity alters the ionization state at physiological pH, directly impacting solubility and target binding kinetics.

  • Bond Dissociation Causality: The synthetic power of MBFHB lies in the stark energy differential between the C(sp²)–Br bond (~84 kcal/mol) and the C(sp²)–F bond[3]. This thermodynamic gap allows for highly regioselective palladium-catalyzed cross-coupling exclusively at the bromine site, leaving the fluorine atom intact for downstream pharmacological benefits.

  • Halogen Bonding (σ-hole): In structural biology, the polarizable bromine atom acts as a potent halogen bond donor. It features a region of positive electrostatic potential (the σ-hole) that forms strong, highly directional non-covalent interactions with electron-rich nucleophiles (e.g., backbone carbonyls in protein targets)[3]. Conversely, fluorine is highly electronegative and rarely forms halogen bonds, instead contributing primarily to metabolic stability and lipophilicity.

Divergent Pathways: Synthesis, Biology, and Environmental Fate

The dual-halogen nature of MBFHB dictates its behavior across synthetic chemistry, pharmacology, and environmental microbiology. While halogens improve drug efficacy, they also create persistent environmental metabolites. Recent transcriptomic analyses have revealed that related halogenated compounds, such as 3,5-dibromo-4-hydroxybenzoate, undergo microbial catabolism via novel NAD(P)H-dependent flavin monooxygenases (e.g., OdcA), which drive oxidative decarboxylation to mitigate environmental toxicity[4].

G cluster_synthetic Synthetic Utility cluster_biological Biological & Environmental Fate MBFHB Methyl 3-bromo-5-fluoro- 4-hydroxybenzoate PdCatalysis Pd-Catalyzed Cross-Coupling MBFHB->PdCatalysis Chemical Reactivity HalogenBonding Halogen Bonding (σ-hole interactions) MBFHB->HalogenBonding Drug Design Catabolism Microbial Catabolism (OdcA Monooxygenase) MBFHB->Catabolism Environmental Fate C_Br_Cleavage Regioselective C-Br Cleavage PdCatalysis->C_Br_Cleavage ComplexScaffold Advanced Pharmaceutical Intermediate C_Br_Cleavage->ComplexScaffold ProteinTarget Enhanced Ligand-Protein Affinity HalogenBonding->ProteinTarget Degradation Oxidative Decarboxylation Catabolism->Degradation

Fig 1: Divergent pathways of MBFHB in synthetic elaboration, drug design, and catabolism.

Self-Validating Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

To leverage the asymmetric halogenation of MBFHB, the following protocol details a regioselective Suzuki-Miyaura cross-coupling. This workflow is designed as a self-validating system , utilizing intrinsic isotopic and spectroscopic checkpoints to confirm causality and reaction success without requiring external standard curves.

Objective: Selectively couple phenylboronic acid at the C3 (bromo) position of MBFHB while preserving the C5 (fluoro) position.

Step 1: Reaction Assembly
  • Procedure: In an oven-dried Schlenk flask under argon, combine MBFHB (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₂CO₃ (2.0 equiv). Suspend in a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). Heat to 80°C for 4 hours.

  • Causality: The palladium catalyst selectively undergoes oxidative addition at the weaker C–Br bond (~84 kcal/mol)[3]. The C–F bond is thermodynamically inert under these conditions. The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base required for transmetalation.

Step 2: Real-Time LC-MS Validation (The Isotopic Checkpoint)
  • Procedure: Sample the reaction mixture at 2 hours. Dilute in HPLC-grade methanol and inject into the LC-MS (ESI negative mode).

  • Self-Validation Logic: Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The starting material (MBFHB) will exhibit a distinct isotopic doublet at m/z 247 and 249 ([M-H]⁻). A successful reaction is definitively proven not just by the appearance of a new mass, but by the complete disappearance of the 1:1 isotopic doublet in the product peak (expected m/z 245 for the coupled product), proving the bromine has been displaced.

Step 3: Workup and Isolation
  • Procedure: Cool the mixture, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 4: Post-Reaction NMR Validation (The Symmetry Checkpoint)
  • Procedure: Dissolve the purified product in CDCl₃ and acquire ¹H and ¹⁹F NMR spectra.

  • Self-Validation Logic:

    • ¹⁹F NMR: Must show a single, sharp resonance, confirming the fluorine atom was not cleaved or substituted during the palladium cycle.

    • ¹H NMR: The starting MBFHB has two distinct, non-equivalent aromatic protons on the benzoate ring due to the asymmetric Br/F substitution. Upon coupling with the phenyl group, the chemical shift of the proton adjacent to the new biaryl linkage will shift significantly downfield due to the anisotropic deshielding effect of the new aromatic ring, confirming the exact regiochemistry of the coupling.

References

  • National Center for Biotechnology Information (PMC). Heavy Atom Detergent/Lipid Combined X-ray Crystallography for Elucidating the Structure-Function Relationships of Membrane Proteins. Retrieved from: [Link]

  • ResearchGate. Comparative Transcriptome Analysis Reveals the Mechanism Underlying 3,5-Dibromo-4-Hydroxybenzoate Catabolism via a New Oxidative Decarboxylation Pathway. Retrieved from: [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, comparative data analysis, and the critical interpretation of crystallographic information. We will explore the nuances of structural elucidation by X-ray diffraction and contrast it with alternative analytical techniques, offering a comprehensive resource for understanding the solid-state architecture of this important class of molecules.

The Significance of Structural Insight in Drug Discovery

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate and its analogs are key building blocks in medicinal chemistry. Their utility stems from the unique combination of substituents on the aromatic ring: a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester. This arrangement offers multiple points for further chemical modification and influences the molecule's electronic properties and potential biological activity.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for rational drug design.[2] It allows for the detailed analysis of intermolecular interactions that govern crystal packing, which in turn can influence properties like solubility and bioavailability.

Unambiguous Structure Determination: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the absolute three-dimensional structure of a molecule.[3] The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[4] The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

A Step-by-Step Protocol for Structural Elucidation

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Here, we outline a typical workflow, drawing upon established methodologies for small organic molecules.

1. Crystal Growth: The Prerequisite for Diffraction

The primary challenge in X-ray crystallography is often the growth of a high-quality single crystal.[2] For compounds like Methyl 3-bromo-5-fluoro-4-hydroxybenzoate derivatives, which are typically solids at room temperature, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

The choice of solvent and crystallization technique is crucial and often requires empirical screening of various conditions.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations of the atoms.[4] The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

3. Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.

Workflow for X-ray Crystal Structure Analysis

workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow of single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data: An Isomeric Case Study

While the crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate is not publicly available as of this writing, a detailed analysis of its isomer, Methyl 4-bromo-3-hydroxybenzoate , provides valuable comparative insights. The crystallographic data for this related compound is summarized below.

ParameterMethyl 4-bromo-3-hydroxybenzoate[5][6]
Chemical FormulaC₈H₇BrO₃
Molecular Weight231.05 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.812(4)
b (Å)6.317(2)
c (Å)12.490(5)
β (°)100.164(6)
Volume (ų)839.7(5)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Key InteractionsIntermolecular O-H···O hydrogen bonds

In the crystal structure of Methyl 4-bromo-3-hydroxybenzoate, molecules are linked by intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups, forming an infinite helical chain along the b-axis.[5][6] The methoxycarbonyl group is slightly twisted out of the plane of the benzene ring.

A Broader Perspective: Comparison with Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution.[7][8]

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[3]Connectivity of atoms, through-bond and through-space correlations, dynamic processes.[7]
Key Advantage Provides an unambiguous, high-resolution structure.[9]Can study molecules in a more biologically relevant solution state and provides information on molecular dynamics.[7]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[2]Structure determination can be complex for larger molecules, and it does not directly provide bond lengths and angles with the same precision as X-ray crystallography.[10]

For the structural elucidation of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate derivatives, both techniques are highly complementary. NMR would be used to confirm the chemical structure and connectivity in solution, while X-ray crystallography would provide the definitive solid-state conformation and packing.

Predicting the Structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Based on the structure of its isomer and general chemical principles, we can anticipate some key features in the crystal structure of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate. The presence of the hydroxyl group and the carbonyl group of the methyl ester will likely lead to the formation of strong hydrogen bonds, which will play a significant role in the crystal packing. The positions of the bromine and fluorine atoms will influence the molecule's electrostatic potential and could lead to the formation of halogen bonds or other non-covalent interactions, further directing the supramolecular assembly.

Conclusion

The X-ray crystal structure analysis of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate derivatives is a critical tool for understanding their fundamental physicochemical properties. While obtaining suitable crystals can be a challenge, the resulting high-resolution structural information is invaluable for applications in drug discovery and materials science. By comparing the detailed crystallographic data of related compounds and complementing the analysis with other techniques like NMR spectroscopy, researchers can gain a comprehensive understanding of these important molecules.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Huang, H., Du, Z., Lu, Y., Fang, Y., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o115. Retrieved from [Link]

  • ResearchGate. (2011). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of a Key Acoramidis Intermediate: 4-Fluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acoramidis (also known as AG10) is a promising, orally bioavailable, and selective stabilizer of transthyretin (TTR), a protein that can misfold and aggregate, leading to transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[1][2] By kinetically stabilizing the TTR tetramer, Acoramidis mimics the protective effects of a naturally occurring TTR mutation, offering a therapeutic strategy for patients with ATTR.[3] The chemical structure of Acoramidis is 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid.[4][5]

The synthesis of this complex molecule relies on the efficient preparation of its key building blocks. This guide provides an in-depth comparative analysis of two distinct synthetic routes to a crucial intermediate: 4-fluoro-3-hydroxybenzoic acid . Understanding the nuances, advantages, and disadvantages of each route is critical for researchers and drug development professionals aiming to optimize the synthesis of Acoramidis and related compounds. We will explore a direct carboxylation approach via the Kolbe-Schmitt reaction and a demethylation strategy, providing detailed protocols, comparative data, and expert insights into the practical application of each method.

The Role of 4-Fluoro-3-hydroxybenzoic Acid in Acoramidis Synthesis

The synthesis of Acoramidis is a convergent process, wherein two primary fragments are synthesized separately and then coupled together in the final stages. The 4-fluoro-3-hydroxybenzoic acid moiety provides the core scaffold onto which the pyrazole-containing side chain is attached via an ether linkage. The overall synthetic strategy is depicted below.

Acoramidis_Synthesis_Overview intermediate1 4-Fluoro-3-hydroxybenzoic acid coupling Williamson Ether Synthesis intermediate1->coupling intermediate2 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole intermediate2->coupling acoramidis Acoramidis coupling->acoramidis

Figure 1: High-level overview of the convergent synthesis of Acoramidis.

Given its central role, the efficient and scalable production of 4-fluoro-3-hydroxybenzoic acid is a critical determinant of the overall efficiency of Acoramidis synthesis.

Comparative Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

We will now delve into two distinct and experimentally validated methods for the synthesis of this key intermediate.

Method 1: Direct Carboxylation via the Kolbe-Schmitt Reaction

This method represents a highly atom-economical approach, directly introducing a carboxyl group onto the aromatic ring of 4-fluorophenol. The reaction proceeds via the formation of a potassium phenoxide, which is then carboxylated using carbon dioxide under pressure.

  • Step 1: Formation of Potassium 4-fluorophenoxide: In a suitable pressure reactor, 15g of 4-fluorophenol and 11.2g of potassium hydroxide are dissolved in 50mL of distilled water at 20°C.[6]

  • Step 2: Carboxylation: The reactor is sealed, and the temperature is raised to 40-60°C. Carbon dioxide gas is then introduced into the vessel, and the reaction mixture is stirred for 2 hours under CO2 pressure.[6]

  • Step 3: Acidification and Rearrangement: After the carboxylation is complete, the CO2 supply is discontinued. The reaction mixture is then carefully acidified by the dropwise addition of 20mL of 0.98 mol/L concentrated sulfuric acid over 5 minutes with continuous stirring.[6]

  • Step 4: Work-up and Isolation: The temperature is raised to 110-120°C, and the mixture is refluxed for 4 hours.[6] After cooling to room temperature, the product is extracted with ethyl acetate. The combined organic layers are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield 4-fluoro-3-hydroxybenzoic acid.[6]

The use of potassium hydroxide is crucial as it forms the potassium phenoxide, which is more nucleophilic than the corresponding sodium phenoxide, leading to a more efficient carboxylation. The application of heat and pressure during the carboxylation step is essential to drive the reaction forward, as carbon dioxide is a relatively weak electrophile. The final acidification and reflux step is necessary to protonate the carboxylate and facilitate the rearrangement to the final product.

Kolbe_Schmitt_Reaction start 4-Fluorophenol + KOH phenoxide Formation of Potassium Phenoxide start->phenoxide in H2O carboxylation Carboxylation (CO2, 40-60°C, pressure) phenoxide->carboxylation acidification Acidification & Reflux (H2SO4, 110-120°C) carboxylation->acidification workup Extraction & Purification acidification->workup end 4-Fluoro-3-hydroxybenzoic acid workup->end

Figure 2: Workflow for the synthesis of 4-fluoro-3-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

Method 2: Demethylation of 3-Fluoro-4-methoxybenzoic Acid

This alternative route involves the cleavage of a methyl ether to unmask the desired hydroxyl group. This method is useful when the starting material, 3-fluoro-4-methoxybenzoic acid, is readily available or easily synthesized.

  • Step 1: Reaction Setup: 98.8 g of 3-fluoro-4-methoxybenzoic acid is mixed with 215 ml of concentrated hydrobromic acid and 215 ml of acetic acid in a round-bottom flask equipped with a reflux condenser.[7]

  • Step 2: Demethylation: The reaction mixture is heated to reflux with stirring and maintained at this temperature for 34 hours.[7]

  • Step 3: Isolation and Purification: After the reaction is complete, the mixture is cooled with water, leading to the precipitation of the product. The crude solid is collected by filtration.[7]

  • Step 4: Recrystallization: The crude product is then recrystallized from water to yield purified 4-fluoro-3-hydroxybenzoic acid.[7]

Hydrobromic acid is a strong acid and a good source of bromide ions, which act as a nucleophile to cleave the methyl ether. Acetic acid serves as a co-solvent to ensure the homogeneity of the reaction mixture. The prolonged reflux time is necessary to ensure complete demethylation. This method, while straightforward, involves harsh conditions and a long reaction time.

Demethylation_Reaction start 3-Fluoro-4-methoxybenzoic acid demethylation Demethylation with HBr in Acetic Acid (Reflux, 34h) start->demethylation precipitation Precipitation by Cooling with Water demethylation->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization from Water filtration->recrystallization end 4-Fluoro-3-hydroxybenzoic acid recrystallization->end

Figure 3: Workflow for the synthesis of 4-fluoro-3-hydroxybenzoic acid via demethylation.

Comparative Analysis

ParameterMethod 1: Kolbe-Schmitt ReactionMethod 2: Demethylation
Starting Material 4-Fluorophenol3-Fluoro-4-methoxybenzoic acid
Key Reagents KOH, CO2, H2SO4Concentrated HBr, Acetic Acid
Overall Yield ~73%[6][8]~86%[7]
Number of Steps 1 (one-pot)1
Reaction Time ~6-8 hours34 hours[7]
Reaction Conditions Moderate temperature (up to 120°C), requires pressure vesselHigh temperature (reflux), atmospheric pressure
Safety & Handling Requires handling of a pressure reactor and corrosive acidInvolves prolonged heating of a highly corrosive acid
Atom Economy HighModerate (loss of methyl group)

Expert Discussion and Insights

From a process chemistry perspective, the choice between these two synthetic routes depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment.

The Kolbe-Schmitt reaction (Method 1) is an elegant and highly atom-economical route. Its main advantage is the direct conversion of a readily available starting material, 4-fluorophenol, to the desired product in a single pot. This reduces the number of unit operations and potential for material loss between steps. However, the requirement for a pressure reactor for the carboxylation step might be a limiting factor for some laboratories, although it is a standard piece of equipment in industrial settings. The reported yield of ~73% is respectable for this type of transformation.[6][8]

The demethylation route (Method 2) offers a slightly higher reported yield of 86%.[7] However, this comes at the cost of a significantly longer reaction time (34 hours) and the use of a highly corrosive reagent (concentrated HBr) at high temperatures. While this method does not require specialized pressure equipment, the long reaction time can be a significant drawback in a production environment, as it ties up reactor capacity. Furthermore, the availability and cost of the starting material, 3-fluoro-4-methoxybenzoic acid, would need to be carefully considered.

For laboratory-scale synthesis, where time might be less of a critical factor and a pressure reactor may not be available, the demethylation route could be a viable option, provided the starting material is accessible. However, for industrial-scale production, the Kolbe-Schmitt reaction is likely the more attractive option due to its shorter reaction time, higher atom economy, and the use of less hazardous reagents under well-controlled conditions.

Conclusion

Both the Kolbe-Schmitt reaction and the demethylation of 3-fluoro-4-methoxybenzoic acid are effective methods for the synthesis of the key Acoramidis intermediate, 4-fluoro-3-hydroxybenzoic acid. The Kolbe-Schmitt reaction stands out for its efficiency and atom economy, making it a strong candidate for large-scale synthesis. The demethylation route, while offering a high yield, is hampered by a long reaction time and harsh conditions. The ultimate choice of synthetic route will depend on a careful evaluation of the specific needs and constraints of the research or production environment. This comparative analysis provides the foundational data and insights necessary for making an informed decision in the development of a robust and efficient synthesis of Acoramidis.

References

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P
  • Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. (URL: [Link])

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

  • Chemical structure of AG10. The molecular formula of... - ResearchGate. (URL: [Link])

  • ACORAMIDIS - precisionFDA. (URL: [Link])

  • Acoramidis Hydrochloride | C15H18ClFN2O3 | CID 135307127 - PubChem. (URL: [Link])

Sources

In-Depth Comparison Guide: Characterization of Impurities in Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (MBFH) is a critical halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. The synthesis typically proceeds via the electrophilic bromination of methyl 3-fluoro-4-hydroxybenzoate in a dichloromethane/acetic acid matrix [1].

Because halogenation reactions are prone to over-reaction and positional isomerism, crude MBFH batches often contain unreacted starting materials, over-brominated species (e.g., dibromo-derivatives), and hydrolysis degradants. According to the [2], any impurity exceeding the 0.1% threshold must be rigorously identified, characterized, and quantified. This guide objectively compares analytical methodologies and stationary phases to establish a self-validating workflow for MBFH impurity characterization.

Comparative Analysis of Analytical Configurations

To achieve both structural elucidation and precise quantification, laboratories must choose the correct hyphenated analytical configuration. While GC-MS is useful for volatile residual solvents, the non-volatile, polar nature of phenolic esters demands liquid chromatography.

Table 1: Performance Comparison of Analytical Techniques for MBFH
TechniquePrimary FunctionSensitivity (LOD)Specificity for IsomersOperational CostBest Use Case
RP-HPLC-UV/DAD Routine Quantification~0.1 - 0.5 µg/mLHigh (with optimized gradient)LowBatch release, routine purity assessment, ICH compliance.
LC-ESI-MS/MS Structural Elucidation~0.01 - 0.05 µg/mLVery High (Mass/Charge + Retention)HighIdentifying unknown degradants or over-brominated species.
GC-MS (Derivatized) Orthogonal Verification~0.05 µg/mLModerate (Requires silylation)MediumAnalyzing volatile residual solvents or non-polar byproducts.

Causality Insight: LC-ESI-MS/MS operated in negative ion mode (ESI-) is the gold standard for this molecule. The acidic phenolic hydroxyl group readily loses a proton to form a stable phenoxide anion, yielding a strong


 signal that allows for definitive mass confirmation of halogen isotopic patterns (e.g., the distinct 1:1 ratio of 

Br/

Br) [3].

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

A common pitfall in halogenated aromatic analysis is the reliance on standard C18 columns, which separate compounds purely based on hydrophobic dispersion forces. For MBFH, comparing a standard C18 phase against a Phenyl-Hexyl phase reveals significant performance differences.

Table 2: Stationary Phase Selectivity Comparison
ParameterStandard C18 (Alkyl Phase)Phenyl-Hexyl (

Phase)
Mechanistic Causality
Retention Mechanism Hydrophobic dispersionHydrophobic +

interactions
Phenyl rings interact directly with the halogenated aromatic core of MBFH.
Resolution (

)
~1.2 (Co-elution risk)> 2.5 (Baseline resolution)

interactions are highly sensitive to steric hindrance from Br/F positions.
Peak Symmetry (

)
1.4 (Slight tailing)1.05 (Excellent)Alternative bonding reduces secondary interactions with surface silanols.

Causality Insight: The Phenyl-Hexyl column offers orthogonal


 selectivity. Unreacted starting material (less halogenated) has a higher electron density than over-brominated impurities (highly electron-deficient). The Phenyl-Hexyl stationary phase exploits these electronic differences, pulling positional isomers apart much more effectively than the brute-force hydrophobicity of a C18 column.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness in impurity reporting, the analytical protocol must validate itself prior to data acquisition. The workflow below incorporates a mandatory system suitability spike to guarantee the system can resolve critical pairs before unknown samples are processed.

ValidationWorkflow Start Crude MBFH Batch (1 mg/mL in MeOH) Spike Spike with 0.1% Starting Material (Self-Validation Control) Start->Spike HPLC HPLC-DAD / ESI-MS Analysis (Phenyl-Hexyl, 0.1% FA / ACN) Spike->HPLC Decision Resolution (Rs) ≥ 2.0? HPLC->Decision Valid Proceed to Quantification & ICH Reporting Decision->Valid Yes Invalid System Failure: Re-equilibrate & Troubleshoot Decision->Invalid No

Fig 1. Self-validating RP-HPLC workflow for MBFH impurity profiling.

Step-by-Step Methodology: RP-HPLC-DAD/MS Protocol

Phase 1: Causality-Driven System Preparation

  • Column Installation : Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Formulation :

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: The

      
       of the phenolic -OH in MBFH is lowered by the electron-withdrawing Br and F atoms. Formic acid drops the mobile phase pH to ~2.7, ensuring the phenol remains fully protonated (neutral). This prevents peak splitting and tailing [4]. Acetonitrile is chosen over methanol for its stronger elution strength and lower viscosity, which sharpens the peaks of halogenated aromatics.
      

Phase 2: Self-Validating Sample Preparation 3. Primary Stock : Accurately weigh 10.0 mg of crude MBFH and dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution. 4. Self-Validation Control (Spiked Sample) : Transfer 1.0 mL of the Primary Stock to an autosampler vial. Add 10 µL of a 100 µg/mL reference standard of methyl 3-fluoro-4-hydroxybenzoate (the unreacted starting material).

  • Validation Logic: This creates a known 0.1% impurity spike. The system is only deemed "Valid" if the chromatographic resolution (

    
    ) between the spike and the main API peak is 
    
    
    
    . If
    
    
    , the run is aborted, and the column is washed.

Phase 3: Chromatographic Execution 5. Gradient Program (Flow Rate: 1.0 mL/min):

  • 0–3 min : 20% B (Isocratic hold to focus polar impurities like hydrolysis products).

  • 3–15 min : 20%

    
     70% B (Linear ramp to elute the main MBFH peak and highly retained dibrominated species).
    
  • 15–18 min : 70%

    
     95% B (Column wash to remove highly hydrophobic dimers).
    
  • 18–22 min : 20% B (Re-equilibration).

  • Detection Parameters :

    • DAD : Monitor at 254 nm (universal aromatic absorbance) and 280 nm (specific for phenolic compounds).

    • ESI-MS : Operate in negative ion mode (ESI-). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to capture the

      
       ions of the impurities.
      

References

  • International Journal of Pharmaceutical Sciences and Research (IJPS) . Impurity Profiling | Active Pharmaceutical Ingredients | Chromatographic Separation Techniques. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed . High-performance liquid chromatography (HPLC) analysis of phenolic compounds with diode array and electrospray ionization mass spectrometric (MS) detection. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

In modern drug development, halogenated benzoic acid derivatives are indispensable building blocks for synthesizing highly specific active pharmaceutical ingredients (APIs). Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (CAS: 445019-48-7) is a prime example, offering unique steric and electronic properties due to its bromine and fluorine substitutions[1]. However, these same structural features dictate stringent handling protocols. As an application scientist, I emphasize that safety is not just about compliance; it is about understanding chemical causality. This guide provides a self-validating operational framework for researchers, detailing the necessary Personal Protective Equipment (PPE), handling methodologies, and disposal plans to ensure both scientific integrity and laboratory safety.

Hazard Profile and Chemical Causality

To select the appropriate PPE, one must first understand the mechanistic basis of the chemical's hazards. The structural components of Methyl 3-bromo-5-fluoro-4-hydroxybenzoate drive its specific risk profile[2]:

  • Lipophilicity and Dermal Penetration: The presence of heavy halogens (Br, F) on the aromatic ring significantly increases the molecule's lipophilicity. If dissolved in organic solvents (e.g., DMSO, DCM), its ability to penetrate the stratum corneum is amplified, making skin protection critical.

  • Acidic Phenolic Hydroxyl: The hydroxyl group (-OH) flanked by electron-withdrawing halogens is highly polarized, rendering it weakly acidic. This structural feature is the primary driver for its classification as a severe eye and skin irritant (H315, H319)[2].

  • Particulate Aerosolization: As a finely milled solid, the compound poses an inhalation risk. Airborne dust can interact with the mucosal membranes of the respiratory tract, leading to acute irritation (H335)[2].

Table 1: Quantitative Data and Hazard Classifications

Property / HazardValue / CodeMechanistic Description
CAS Number 445019-48-7Unique chemical identifier[3].
Molecular Weight 249.035 g/mol Indicates a dense particulate nature[1].
H302 Harmful if swallowedSystemic toxicity upon ingestion[2].
H315 Causes skin irritationDriven by the acidic phenolic moiety[2].
H319 Causes serious eye irritationHigh risk of corneal damage upon contact[2].
H335 May cause respiratory irritationMucosal interaction with airborne dust[2].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE matrix is mandatory for all laboratory personnel. Each requirement is grounded in preventing a specific mechanism of exposure:

  • Eye/Face Protection: Tight-fitting chemical safety goggles (ANSI Z87.1 compliant) are required. Causality: Standard safety glasses leave gaps; goggles provide a necessary seal against airborne dust and accidental solvent splashes during solubilization, protecting against H319 hazards.

  • Hand Protection: Nitrile gloves (minimum thickness of 0.11 mm). Causality: Nitrile offers an excellent barrier against solid halogenated organics. Operational Tip: If handling the compound in a carrier solvent like dichloromethane (DCM), double-gloving or switching to heavier butyl rubber gloves is required, as DCM rapidly degrades standard nitrile.

  • Skin & Body Protection: A flame-retardant, anti-static laboratory coat with fitted cuffs. Causality: Anti-static properties prevent the fine powder from clinging to the fabric via electrostatic attraction.

  • Respiratory Protection: Handling must strictly occur within a certified chemical fume hood. If a fume hood is compromised or unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to mitigate the H335 inhalation risk.

Operational Plan: Step-by-Step Methodology

To ensure a self-validating system, every step of the handling process must include a verification check to confirm safety parameters before proceeding.

Step 1: Pre-Operation Setup

  • Verify the fume hood monitor displays a face velocity between 80-100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which could trigger unwanted exothermic reactions.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance. Causality: Halogenated powders frequently hold static charges. An anti-static boat prevents the powder from aerosolizing or adhering to the sides, ensuring precise mass transfer and preventing environmental contamination.

  • Transfer the chemical using a grounded, stainless-steel spatula.

Step 3: Solubilization

  • When adding solvents, keep the fume hood sash as low as ergonomically possible to act as a physical blast shield.

  • Introduce the solvent slowly down the side of the vessel to minimize dust displacement and control any latent heat of solution.

Step 4: Immediate Decontamination

  • Wipe down the analytical balance and fume hood surface with a damp paper towel (moistened with 70% ethanol or isopropanol). Causality: A damp wipe captures residual dust without sweeping it into the air, effectively neutralizing the exposure risk.

Spill Response and Disposal Plan

Halogenated compounds require strict environmental containment.

  • Immediate Spill Response (Solid): Do not dry sweep. Dry sweeping aerosolizes the hazardous powder. Instead, cover the spill with damp absorbent paper. Carefully scoop the material using a non-sparking tool into a hazardous waste container.

  • Immediate Spill Response (Solution): Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible absorbents like sawdust.

  • Waste Segregation: Collect all contaminated materials (including gloves and wipes) in a clearly labeled, sealable container designated specifically for "Halogenated Organic Waste." Causality: Halogenated waste must be segregated because it requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans during the disposal process.

Operational Workflow Visualization

G A Pre-Task Risk Assessment (Review SDS & Hazards) B Don PPE (Nitrile, Goggles, Lab Coat) A->B Approved C Fume Hood Operation (Weighing & Transfer) B->C Proceed D Spill Occurs? C->D Monitor E Standard Decontamination & Halogenated Disposal D->E No F Evacuate & Contain (Damp Absorbent) D->F Yes G Hazardous Waste Segregation E->G Complete F->G Cleaned

Workflow for handling Methyl 3-bromo-5-fluoro-4-hydroxybenzoate and spill response.

References

  • Title: methyl 3-bromo-5-fluoro-4-hydroxybenzoate 445019-48-7 wiki - Guidechem Source: Guidechem URL
  • Title: methyl 3-bromo-5-fluoro-4-hydroxybenzoate CAS#: 445019-48-7 Source: ChemWhat URL
  • Title: Benzoic acid, 3-bromo-5-fluoro-4-hydroxy-, methyl ester | ChemScene Source: ChemScene URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-fluoro-4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.